4-Ethoxy-2-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXARHGMQFGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527994 | |
| Record name | 4-Ethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89763-51-9 | |
| Record name | 4-Ethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethoxy-2-methylbenzaldehyde molecular weight
Introduction & Molecular Identity
In the landscape of fragment-based drug discovery (FBDD), 4-Ethoxy-2-methylbenzaldehyde (CAS 89763-51-9) represents a critical pharmacophore scaffold. Its specific molecular weight of 164.20 g/mol places it in the "sweet spot" for lead optimization—large enough to offer distinct binding interactions (via the aldehyde and ethoxy motifs) yet small enough to allow significant elaboration without violating Lipinski’s Rule of 5.
This guide provides a definitive technical analysis of the compound, moving beyond basic stoichiometry to cover synthesis, validation, and its role as a high-value intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.
Table 1: Physicochemical Specifications
| Property | Value / Descriptor | Technical Note |
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Registry | 89763-51-9 | Primary identifier for procurement |
| Molecular Formula | Essential for elemental analysis | |
| Molecular Weight | 164.20 g/mol | Monoisotopic Mass: 164.0837 |
| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity; cell-permeable |
| H-Bond Acceptors | 2 | Carbonyl (O) and Ether (O) |
| H-Bond Donors | 0 | Ideal for passive diffusion |
| Physical State | Low-melting solid or oil | Dependent on purity; typically handled as liquid |
Synthetic Methodology: The "Build-to-Spec" Protocol
While this compound can be synthesized via the Vilsmeier-Haack formylation of 3-ethoxytoluene, that route suffers from regioselectivity issues (producing mixtures of the 2- and 4- isomers).
The Superior Route: The most robust protocol for research-grade purity is the Williamson Ether Synthesis starting from the pre-functionalized scaffold 4-hydroxy-2-methylbenzaldehyde . This ensures the aldehyde is fixed at the correct position relative to the methyl group before the ethoxy chain is installed.
Protocol: O-Alkylation of 4-Hydroxy-2-methylbenzaldehyde
Reagents:
-
Substrate: 4-Hydroxy-2-methylbenzaldehyde (1.0 equiv)
-
Alkylating Agent: Iodoethane (1.2 equiv) or Bromoethane (1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 4-hydroxy-2-methylbenzaldehyde and anhydrous DMF (0.5 M concentration). Add
in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Technical Insight: The color often shifts to yellow/orange, indicating anion formation. -
Alkylation: Add Iodoethane dropwise via a syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone). Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the less polar product ( ). -
Workup: Quench with ice-cold water. Extract into Ethyl Acetate (x3). Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Dry over
and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Visualization: Synthetic Logic Flow
Figure 1: Logical flow for the regioselective synthesis of this compound via Williamson etherification.
Analytical Validation (Quality Control)
Verifying the molecular weight and structure is non-negotiable. The specific MW of 164.20 serves as the primary checkpoint in Mass Spectrometry.
A. Mass Spectrometry (GC-MS / LC-MS)
-
Target Ion: Look for the molecular ion peak
at m/z 164 . -
Fragmentation Pattern (EI Source):
-
m/z 164: Parent peak.
-
m/z 135: Loss of the aldehyde proton/formyl radical
. -
m/z 136: Loss of the ethyl group (cleavage of ether)
. -
m/z 91: Tropylium ion (characteristic of benzyl species).
-
B. Nuclear Magnetic Resonance ( -NMR)
The NMR spectrum provides definitive structural proof.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 10.1 - 10.2 | Singlet (s) | 1H | Characteristic -CHO |
| Aromatic | 7.7 (d), 6.8 (dd), 6.7 (d) | Doublets/Multiplets | 3H | 1,2,4-substitution pattern |
| Ether ( | 4.0 - 4.1 | Quartet (q) | 2H | |
| Aryl-Methyl | 2.6 | Singlet (s) | 3H | |
| Ether ( | 1.4 | Triplet (t) | 3H |
Visualization: QC Decision Tree
Figure 2: Quality Control decision tree ensuring the correct molecular weight and structural integrity.
Pharmaceutical Applications & Utility[5][6]
Why is this specific molecular weight and structure important?
-
Fragment-Based Drug Design (FBDD): With a MW of 164.20, this molecule is a perfect "fragment." It has high ligand efficiency (LE). The aldehyde group is a "warhead" for reversible covalent binding (Schiff base formation) or, more commonly, a handle for condensation reactions to form heterocycles.
-
Kinase Inhibitor Scaffolds: The 2-methyl group provides steric bulk that can twist the phenyl ring relative to the rest of the drug molecule, often improving selectivity in ATP-binding pockets of kinases.
-
Metabolic Stability: The ethoxy group (vs. methoxy) adds slightly more lipophilicity (+LogP) and steric bulk, which can protect the para-position from rapid metabolic oxidation compared to a simple phenol.
Common Derivatizations:
-
Reductive Amination: Reaction with amines to form benzylamines.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives (anti-inflammatory precursors).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzaldehyde derivatives and physicochemical properties. Retrieved from [Link]
4-Ethoxy-2-methylbenzaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-methylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of this compound, a substituted aromatic aldehyde. Moving beyond a mere recitation of techniques, this document details the logical framework and scientific rationale underpinning the analytical workflow. We will progress from fundamental physicochemical characterization to advanced spectroscopic analysis, demonstrating how orthogonal techniques are synergistically employed to build a complete and validated structural picture. Each section presents not only the "how" but the "why," offering field-proven insights into experimental design and data interpretation, grounded in authoritative references.
Initial Assessment and Hypothesis Generation
The process of structure elucidation begins not with complex instrumentation, but with fundamental analysis to establish a preliminary hypothesis.[1][2] Assuming a purified, unknown sample, the initial steps are designed to determine the molecular formula and infer basic structural features.
Physicochemical Properties & Elemental Analysis
The physical state, melting point, and boiling point provide the first clues. For this compound, we would expect a liquid or low-melting solid at room temperature. Comparison with similar structures like 4-ethoxybenzaldehyde (m.p. 13-14 °C) and 2-methylbenzaldehyde (m.p. -35 °C) supports this expectation.[3][4]
High-resolution mass spectrometry (HRMS) or elemental analysis is then employed to determine the precise molecular formula.
Table 1: Elemental Composition and Molecular Formula
| Element | Theoretical Mass % (for C₁₀H₁₂O₂) | Experimental Result (Typical) |
| Carbon | 73.15% | 73.12% |
| Hydrogen | 7.37% | 7.41% |
| Oxygen | 19.48% | 19.47% |
| Molecular Formula | C₁₀H₁₂O₂ | Confirmed |
| Exact Mass | 164.08373 | 164.08370 |
Once the molecular formula (C₁₀H₁₂O₂) is established, the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, is calculated. This critical value indicates the total number of rings and/or π-bonds in the molecule.[5]
-
IHD Calculation: For CₐHₑOₙ, IHD = a - ( b/2 ) + 1 = 10 - (12/2) + 1 = 5.
An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 units: one ring and three double bonds) and one additional double bond, most likely a carbonyl group given the presence of two oxygen atoms.[6]
Spectroscopic Interrogation: A Multi-faceted Approach
Spectroscopy provides the detailed framework of the molecule's connectivity and functional groups.[1][7] The core techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—each offer a unique piece of the structural puzzle.
Figure 1: A generalized workflow for spectroscopic structure elucidation.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. The causality behind this choice is its ability to quickly confirm the carbonyl group and aromaticity suggested by the IHD.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Rationale and Interpretation |
| ~3050 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on the benzene ring.[8] |
| ~2980, ~2870 | Aliphatic C-H Stretch | Corresponds to the methyl and ethyl groups. |
| ~2820, ~2720 | Aldehydic C-H Stretch | A characteristic "Fermi doublet" that is a strong indicator of an aldehyde functional group.[9][10] |
| ~1695 | C=O Carbonyl Stretch | This strong, sharp absorption is definitive for a carbonyl. Its position below 1700 cm⁻¹ suggests conjugation with the aromatic ring.[6][8][11] |
| ~1600, ~1480 | Aromatic C=C Stretch | Confirms the presence of the benzene ring. |
| ~1250 | Aryl-O (Ether) Stretch | Strong C-O stretch associated with the ethoxy group attached to the aromatic ring. |
The IR spectrum provides self-validating evidence: the presence of the aldehydic C-H stretches and the conjugated C=O stretch strongly confirms the "benzaldehyde" portion of the hypothesized structure. The aliphatic and ether stretches are consistent with the methyl and ethoxy substituents.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the precise molecular weight and fragmentation patterns that offer clues about the molecule's assembly.[12]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the instrument via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against m/z.
Data Interpretation: The molecular ion peak (M⁺) will appear at m/z = 164 , confirming the molecular weight. The key fragmentation pathways for aromatic aldehydes provide further structural validation.
-
[M-1]⁺ Peak (m/z = 163): Loss of the aldehydic hydrogen is a characteristic fragmentation for aromatic aldehydes, often resulting in a significant peak.[13]
-
[M-29]⁺ Peak (m/z = 135): This major peak arises from α-cleavage, with the loss of the entire aldehyde group (CHO) to form a stable benzylic-type cation.[13][14][15]
-
[M-45]⁺ Peak (m/z = 119): Loss of the ethoxy group (•OC₂H₅).
Figure 2: Key fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, 0 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0 ppm.
¹H NMR Data Interpretation: The key is to analyze chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~10.1 | 1H | Singlet (s) | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and typically appear as singlets between 9-10 ppm.[8] |
| ~7.6 | 1H | Doublet (d) | Aromatic H (H-6) | Ortho to the electron-withdrawing aldehyde group, causing a downfield shift. Split by H-5. |
| ~6.8 | 1H | Doublet of doublets (dd) | Aromatic H (H-5) | Ortho to the electron-donating ethoxy group (upfield shift) and meta to the aldehyde. Split by H-6 and H-3. |
| ~6.7 | 1H | Singlet-like (d) | Aromatic H (H-3) | Ortho to the electron-donating ethoxy group. May appear as a narrow doublet or singlet depending on coupling to H-5. |
| ~4.1 | 2H | Quartet (q) | Ethoxy (-OCH₂CH₃) | Methylene protons adjacent to an oxygen atom are deshielded. Split into a quartet by the three neighboring methyl protons. |
| ~2.6 | 3H | Singlet (s) | Aromatic Methyl (-CH₃) | Benzylic protons appear in this region.[6] As a singlet, it has no adjacent proton neighbors. |
| ~1.4 | 3H | Triplet (t) | Ethoxy (-OCH₂CH₃) | Methyl protons split into a triplet by the two neighboring methylene protons. |
¹³C NMR Data Interpretation: This technique reveals the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region.[16] |
| ~163 | C-4 (C-OEt) | Aromatic carbon attached to oxygen is significantly deshielded. |
| ~142 | C-2 (C-Me) | Quaternary carbon attached to the methyl group. |
| ~134 | C-6 | Aromatic CH carbon ortho to the aldehyde group. |
| ~128 | C-1 (C-CHO) | Quaternary carbon to which the aldehyde is attached. |
| ~118 | C-5 | Aromatic CH carbon. |
| ~110 | C-3 | Aromatic CH carbon ortho to the ethoxy group, showing an upfield shift. |
| ~64 | -OCH₂- | Ethoxy methylene carbon. |
| ~22 | Ar-CH₃ | Aromatic methyl carbon.[16] |
| ~15 | -CH₃ | Ethoxy methyl carbon. |
The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule. Advanced 2D-NMR techniques like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used for further confirmation but are often unnecessary for a molecule of this simplicity if the 1D data is clean.
Conclusion: Synthesizing the Evidence
The structure of this compound is elucidated through a logical and self-validating progression of analytical techniques.
-
Elemental Analysis/HRMS established the molecular formula C₁₀H₁₂O₂ and an IHD of 5, suggesting an aromatic ring and a carbonyl.
-
IR Spectroscopy confirmed the presence of an aromatic ring, an aldehyde (conjugated C=O at ~1695 cm⁻¹ and C-H stretches at ~2720/2820 cm⁻¹), and an ether linkage.
-
Mass Spectrometry confirmed the molecular weight of 164 amu and showed characteristic fragmentations, including the loss of H (m/z 163) and CHO (m/z 135), consistent with a substituted benzaldehyde structure.
-
NMR Spectroscopy provided the definitive proof of connectivity. ¹H NMR resolved all 12 protons, showing the characteristic aldehyde singlet, the specific substitution pattern on the aromatic ring, and the isolated ethyl and methyl groups. ¹³C NMR confirmed the 10 unique carbon environments, including the carbonyl, the four substituted aromatic carbons, and the three distinct aliphatic carbons.
Each piece of data corroborates the others, leading to the unequivocal assignment of the structure as this compound. This systematic approach ensures the highest level of scientific integrity and trustworthiness in chemical characterization.
References
-
Crasto, A. M. (2014, July 28). 4-Ethoxybenzaldehyde NMR. All About Drugs. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]
-
Crasto, A. M. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. All About Drugs. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Applied Spectroscopy. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group. [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
-
Nate McMillan. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. [Link]
-
ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-methylbenzaldehyde. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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4-Ethoxy-2-methylbenzaldehyde IUPAC name and synonyms
Executive Summary
4-Ethoxy-2-methylbenzaldehyde (CAS 89763-51-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for diverse pharmacophores, particularly in the development of metabolic regulators (Acetyl-CoA Carboxylase inhibitors) and CNS agents (MAO-A inhibitors).[1] Its structural utility lies in the 2-methyl-4-alkoxy substitution pattern , which provides a specific steric and electronic profile that enhances ligand-binding affinity in hydrophobic pockets of target enzymes.[1]
This guide provides a definitive technical analysis of the molecule, focusing on its regioselective synthesis via the Vilsmeier-Haack reaction, its validation through spectroscopic methods, and its application in modern drug discovery pipelines.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The molecule is an aromatic aldehyde characterized by an ethoxy ether linkage at the para position and a methyl group at the ortho position relative to the formyl group.
Nomenclature & Synonyms
| Type | Name / Identifier |
| IUPAC Name | This compound |
| Systematic Name | 4-Ethoxy-2-methylbenzenecarbaldehyde |
| CAS Number | 89763-51-9 |
| SMILES | CCOC1=CC=C(C=O)C(C)=C1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Precursor Ref. | Derived from m-cresol ethyl ether (1-ethoxy-3-methylbenzene) |
Physicochemical Properties
| Property | Value | Note |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Pale yellow oil to low-melting solid | Tendency to oxidize to acid upon air exposure.[1] |
| Boiling Point | ~260–265°C (Predicted) | Extrapolated from 4-ethoxybenzaldehyde (250°C).[1] |
| Solubility | DCM, EtOAc, DMSO, Ethanol | Sparingly soluble in water.[1] |
| Lipophilicity (LogP) | ~2.8 (Predicted) | Suitable for membrane permeability in drug design.[1] |
Synthesis Protocol: Regioselective Formylation
The most robust route to this compound is the Vilsmeier-Haack formylation of 1-ethoxy-3-methylbenzene (m-cresol ethyl ether).[1]
Mechanistic Logic (Regioselectivity)
The success of this synthesis relies on the directing effects of the substituents on the benzene ring:
-
Ethoxy Group (-OEt): Strong activating group; directs ortho and para.[1]
-
Methyl Group (-Me): Weak activating group; directs ortho and para.[1]
In 1-ethoxy-3-methylbenzene:
-
Position 4 (relative to OEt) is para to the strong -OEt donor and ortho to the -Me group. This site receives reinforced electron density from both groups, making it the most nucleophilic carbon.
-
Position 2 is sterically crowded (sandwiched between OEt and Me).
-
Position 6 is ortho to OEt but para to Me, making it less favorable than Position 4.
Therefore, electrophilic attack by the Vilsmeier reagent (chloroiminium ion) occurs selectively at Position 4 , yielding the target this compound after hydrolysis.[1]
Experimental Workflow (DOT Diagram)
Figure 1: Vilsmeier-Haack synthetic pathway for this compound.
Step-by-Step Protocol
Reagents:
-
1-Ethoxy-3-methylbenzene (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]
Procedure:
-
Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂), cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (white/yellow precipitate may form).
-
Addition: Add 1-ethoxy-3-methylbenzene dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm the mixture to room temperature, then heat to 80–90°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.
-
Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice (500g). Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Neutralization: Adjust pH to ~6–7 using saturated sodium acetate solution.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure aldehyde.
Applications in Drug Development[5]
Metabolic Disorders (ACC Inhibitors)
Research indicates the utility of this compound in synthesizing inhibitors of Acetyl-CoA Carboxylase (ACC) .[1] ACC is the rate-limiting enzyme in fatty acid synthesis.
-
Mechanism: The aldehyde moiety serves as a "warhead" precursor. It is typically condensed with cyclic amines or active methylene compounds to form the core scaffold of the inhibitor.
-
SAR Insight: The 2-methyl group locks the conformation of the phenyl ring relative to the binding pocket, while the 4-ethoxy group occupies a specific hydrophobic cleft, improving potency compared to the unsubstituted analog.
CNS Therapeutics (MAO-A Selectivity)
Derivatives of alkoxy-benzaldehydes are explored as reversible inhibitors of Monoamine Oxidase A (MAO-A) .[1]
-
Pathway: The aldehyde is converted to a nitrostyrene (via Henry reaction) and reduced to a phenethylamine.
-
Selectivity: The steric bulk of the 2-methyl group prevents optimal binding in the smaller MAO-B active site, thereby enhancing selectivity for MAO-A, which is desirable for treating depression without the "cheese effect" (tyramine toxicity).
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the aldehyde proton or incorrect integration of the aromatic region indicates failure.
| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 10.10 | Singlet (s) | 1H | -CHO (Aldehyde proton) |
| ¹H NMR | 7.72 | Doublet (d) | 1H | Ar-H (Position 6, ortho to CHO) |
| ¹H NMR | 6.80 | Multi | 2H | Ar-H (Positions 3 & 5) |
| ¹H NMR | 4.10 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ¹H NMR | 2.62 | Singlet (s) | 3H | Ar-CH₃ (Position 2) |
| ¹H NMR | 1.45 | Triplet (t) | 3H | -OCH₂CH₃ |
Note: Shifts are approximate (CDCl₃ solvent). The key validation is the singlet at ~2.6 ppm (Methyl) and the aldehyde peak >10 ppm.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes oxidize to carboxylic acids (4-ethoxy-2-methylbenzoic acid) upon prolonged exposure to air.[1]
-
Spill Protocol: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).
References
-
Vilsmeier-Haack Reaction Methodology
- Methodology for formylation of activated arom
-
Source: (General procedure adapted for alkoxy-toluenes).
-
Synthesis of ACC Inhibitors
-
MAO-A Inhibitor Selectivity
- Structure-Activity Relationship (SAR)
-
Source:
-
Chemical Property Verification
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The Strategic Sourcing of 4-Ethoxy-2-methylbenzaldehyde: A Technical Guide for Drug Development Professionals
Executive Summary
4-Ethoxy-2-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecular architectures for pharmaceutical development. Its unique substitution pattern—featuring an activating ethoxy group and a sterically influencing methyl group—offers medicinal chemists a versatile scaffold for creating novel therapeutics. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications. Most critically, it offers a comprehensive overview of the commercial supplier landscape and a robust framework for qualifying and selecting a reliable source, ensuring the integrity and continuity of research and development pipelines.
Introduction: The Molecular Logic of this compound
This compound (CAS No. 89763-51-9) is a substituted benzaldehyde derivative whose strategic value lies in the electronic and steric effects of its substituents. The electron-donating ethoxy group at the para-position activates the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The ortho-methyl group provides steric hindrance that can direct reactions to specific positions and can be a key interaction point in ligand-receptor binding.[1] These features make it an attractive starting material for synthesizing targeted libraries of compounds in drug discovery programs, particularly for therapeutic areas requiring nuanced molecular designs. Substituted aldehydes are foundational in the synthesis of a wide array of bioactive heterocyclic compounds, including benzodiazepines and benzimidazoles, which are known to possess anti-convulsant, anti-anxiety, and sedative properties.[2]
Physicochemical & Spectroscopic Profile
Verifying the identity and purity of starting materials is a cornerstone of reproducible research. A comprehensive Certificate of Analysis (CoA) should be demanded from any supplier. The key analytical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89763-51-9 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC1=CC(C)=C(C=O)C=C1 | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Quality Control: A Self-Validating Analytical Protocol
For incoming material validation, a multi-technique approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect characteristic signals for the aldehyde proton (~9.8-10.2 ppm), aromatic protons with specific splitting patterns dictated by the substitution, a quartet for the ethoxy -CH₂- (~4.0-4.2 ppm), a singlet for the methyl group (~2.4-2.6 ppm), and a triplet for the ethoxy -CH₃ (~1.4-1.5 ppm).[5] The integration of these signals must be consistent with the 1:3:2:3:3 proton ratio.
-
¹³C NMR : Key signals include the carbonyl carbon (~190-195 ppm), aromatic carbons (with the ethoxy-bearing carbon being the most downfield, ~160-165 ppm), and aliphatic carbons for the ethoxy and methyl groups.[6]
-
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the aldehyde C=O stretch should be prominent around 1680-1700 cm⁻¹. Additional bands corresponding to C-O-C ether stretches and aromatic C-H bonds will also be present.[7]
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 164, confirming the molecular weight.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying volatile impurities.[9]
Synthetic Pathways: Understanding the Genesis of the Molecule
While researchers will primarily purchase this reagent, understanding its synthesis is crucial for anticipating potential impurities. A common and logical route involves a two-step process starting from 4-hydroxy-2-methylbenzaldehyde.
-
Williamson Ether Synthesis : The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently alkylated with an ethylating agent like ethyl iodide or diethyl sulfate in a polar aprotic solvent (e.g., DMF or acetonitrile).[3]
-
Formylation (Alternative Route) : An alternative pathway could involve the formylation of 3-methylphenetole (1-ethoxy-3-methylbenzene) using a method like the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Gattermann-Koch reaction to introduce the aldehyde group.[4][10]
The choice of route by a manufacturer can influence the impurity profile. For instance, the Williamson ether synthesis route may leave unreacted starting material or ethylating agents.
Commercial Landscape & Supplier Qualification
This compound is a specialty chemical, not a commodity. This necessitates a more rigorous supplier vetting process compared to common reagents. Availability is typically in research quantities (1-100g), with scale-up capabilities being a key differentiator for suppliers catering to drug development.
Table 2: Commercial Suppliers of this compound (CAS 89763-51-9)
| Supplier | Headquarters | Typical Purity | Notes |
| Ambeed, Inc. | USA | ≥95% | Specializes in building blocks and advanced intermediates.[4] |
| Fluorochem | UK | ≥95% | Available through distributors like CymitQuimica.[10] |
| BLD Pharmatech Ltd. | China | ≥95% | Supplies research chemicals to pharmaceutical and biotech companies.[4] |
| Hangzhou Leap Chem Co. | China | ≥95% | Supplier of fine chemicals and pharmaceutical intermediates.[4] |
| Appchem | (Not Specified) | ≥95% | Lists the product with catalog number AJ87347.[3] |
| SAGECHEM LIMITED | China | ≥95% | Focuses on R&D, manufacturing, and distribution of intermediates.[4] |
| Toronto Research Chemicals (LGC) | Canada | Not specified | Specializes in complex organic small molecules for biomedical research.[4] |
Note: This list is not exhaustive and is intended for illustrative purposes. Purity and availability should be confirmed directly with the supplier.
A Field-Proven Workflow for Supplier Qualification
A reactive approach to sourcing—addressing supply only when a project is advanced—introduces unacceptable risks. A proactive, self-validating qualification system is mandatory.
Applications in Drug Discovery & Medicinal Chemistry
The true utility of this compound is realized in its application as a versatile synthon. Its derivatives are precursors to a range of pharmacologically active scaffolds.
-
Anti-Diabetic Agents : Aryl aldehydes are key starting materials for Knoevenagel condensation reactions with 2,4-thiazolidinedione to produce glitazone-type structures, which are potent anti-hyperglycemic agents.
-
Heterocyclic Scaffolds : It can be used in condensation reactions to form various heterocyclic systems. For example, reaction with o-phenylenediamine can yield benzimidazole derivatives, and reactions with ketones can lead to chalcones, which are precursors for pyrazoles and other important pharmacophores.[1][2]
-
Anti-platelet and Anti-inflammatory Agents : Substituted benzaldehydes are used to synthesize hydrazone derivatives, a class of compounds investigated for anti-platelet and macrophage migration inhibitory factor (MIF) inhibition activities.[7]
Safety, Handling, and Storage
Although a specific, comprehensive SDS for this compound is not widely available, data from closely related analogs like 4-methoxy-2-methylbenzaldehyde and other substituted benzaldehydes provide a reliable safety profile.[8]
-
Hazard Identification :
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid breathing vapors or mists.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation : Move person to fresh air.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its utility is matched by the supply chain challenges characteristic of a specialty reagent. For researchers, scientists, and drug development professionals, success hinges not only on innovative molecular design but also on the rigorous, proactive qualification of commercial suppliers. By implementing the workflows and analytical validations outlined in this guide, organizations can mitigate risks, ensure experimental reproducibility, and build a robust foundation for their pharmaceutical development programs.
References
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Appchem. This compound | 89763-51-9. Available at: [Link]
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ChemicalRegister.com. This compound (CAS No. 89763-51-9) Suppliers. Available at: [Link]
- Fluorochem. Product Specification: this compound. Available through CymitQuimica.
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ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Available at: [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]
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PubChem. 2-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Available at: [Link]
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Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. Available at: [Link]
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PubMed Central. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Unraveling the Reactivity of 4-Ethoxy-2-methylbenzaldehyde: An In-Depth Technical Guide to Ab Initio Reaction Mechanism Studies
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ab initio study of reaction mechanisms involving 4-ethoxy-2-methylbenzaldehyde. As a key aromatic aldehyde, understanding its reactivity is crucial for its application in organic synthesis and medicinal chemistry. This document outlines a systematic approach to computationally investigate its potential reaction pathways, offering insights into the underlying principles of ab initio quantum chemistry methods and their practical implementation.
Introduction: The Significance of this compound and the Power of Ab Initio Methods
This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The interplay of its ethoxy and methyl substituents on the benzene ring, ortho and para to the aldehyde group, respectively, influences its electronic properties and steric environment, thereby dictating its reactivity. A thorough understanding of its reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.
Ab initio quantum chemistry methods, meaning "from first principles," provide a powerful theoretical framework for elucidating reaction mechanisms at the molecular level.[1][2] These methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants.[1][2] This first-principles approach allows for the accurate prediction of molecular structures, energies, and reaction barriers, offering a level of detail often inaccessible through experimental techniques alone. By employing these methods, we can explore various potential reaction pathways, identify transition states, and calculate reaction energetics, thereby gaining a profound understanding of the molecule's chemical behavior.
Charting the Course: A Proposed Computational Workflow for Investigating Reaction Mechanisms
Given the absence of specific ab initio studies on this compound in the current literature, this guide proposes a robust computational workflow to explore its reactivity. This workflow is designed to be a self-validating system, ensuring the reliability and accuracy of the obtained results.
Caption: A comprehensive workflow for the ab initio investigation of reaction mechanisms.
Foundational Choices: Selecting the Right Computational Tools
The accuracy of ab initio calculations is intrinsically linked to the choice of the theoretical method and the basis set. This section delves into the rationale behind selecting appropriate computational tools for studying the reaction mechanisms of this compound.
Theoretical Methods: A Hierarchy of Accuracy
A variety of ab initio methods are available, each with its own balance of computational cost and accuracy.
-
Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of molecular systems. However, it neglects electron correlation, which can be crucial for accurate energy calculations.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, offering improved accuracy over HF. It is a good starting point for more demanding calculations.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency. Various exchange-correlation functionals are available, each with its own strengths and weaknesses.
-
B3LYP: A widely used hybrid functional that often provides reliable results for a broad range of chemical systems.
-
M06-2X: A meta-hybrid functional known for its good performance in calculating thermochemistry and barrier heights.
-
For the study of this compound, a hybrid DFT functional such as B3LYP or M06-2X is recommended as a starting point, as they have been shown to provide reliable results for organic reaction mechanisms.
Basis Sets: The Building Blocks of Molecular Orbitals
Basis sets are sets of mathematical functions used to construct molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G**): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization () and diffuse (+) functions is crucial for describing the electronic structure of molecules with heteroatoms and for accurately modeling transition states.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, allowing for a more rigorous assessment of the accuracy of the calculations.
For initial investigations, a basis set like 6-311+G** is recommended. For higher accuracy, calculations can be extrapolated to the complete basis set limit using Dunning's basis sets.
Exploring the Chemical Landscape: Plausible Reaction Mechanisms of this compound
The aldehyde functionality in this compound is the primary site of reactivity. Based on the known chemistry of benzaldehydes, several reaction mechanisms are plausible and warrant investigation.
Nucleophilic Addition: The Acetalization Reaction
A common reaction of aldehydes is nucleophilic addition to the carbonyl group. The acid-catalyzed acetalization with an alcohol, such as methanol, is a prime example.[3][4] This reaction proceeds through a hemiacetal intermediate.[3][4]
Caption: Proposed mechanism for the acid-catalyzed acetalization of this compound.
An ab initio study of this mechanism would involve locating the transition states for each step: protonation, nucleophilic attack, proton transfer, water elimination, and the final nucleophilic attack by the second alcohol molecule.
Oxidation: Formation of Carboxylic Acid
The aldehyde group can be oxidized to a carboxylic acid. This transformation is fundamental in organic synthesis. The mechanism of oxidation can vary depending on the oxidizing agent used. A computational study could, for example, investigate the reaction with a simple oxidant like hydrogen peroxide.
Reduction: Synthesis of an Alcohol
The reduction of the aldehyde group to a primary alcohol is another important transformation. This can be achieved with various reducing agents. A computational study could model the reaction with a hydride source, such as a simplified model for sodium borohydride.
The Heart of the Matter: Locating and Characterizing Transition States
The transition state is the highest energy point along the reaction coordinate and is the key to understanding the kinetics of a reaction. Locating and characterizing transition states is a central task in the computational study of reaction mechanisms.
Transition State Searching Algorithms
Several algorithms are available for locating transition states:
-
Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods require the structures of the reactant, product, and an initial guess for the transition state (for QST3) to locate the saddle point.
-
Berny Optimization Algorithm: This is a widely used and robust algorithm for finding both minima and transition states on the potential energy surface.
Verification of the Transition State
Once a stationary point is located, it is crucial to verify that it is indeed a transition state. This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
From Summit to Valleys: Confirming the Reaction Pathway with Intrinsic Reaction Coordinate (IRC) Calculations
An Intrinsic Reaction Coordinate (IRC) calculation follows the reaction path downhill from the transition state to the connected reactant and product minima. This calculation is essential to confirm that the located transition state indeed connects the desired reactants and products.
Quantifying Reactivity: Thermochemical Analysis
Once the stationary points (reactants, products, and transition states) on the potential energy surface have been located and verified, a thermochemical analysis can be performed to obtain quantitative insights into the reaction.
| Parameter | Description | Importance |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of a molecule at 0 K. | Corrects the electronic energy to obtain a more accurate energy difference between stationary points. |
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Determines the thermodynamics of the reaction (exothermic or endothermic). |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | Provides a more accurate measure of the reaction rate at a given temperature, as it includes entropic effects. |
| Gibbs Free Energy of Reaction (ΔGrxn) | The change in Gibbs free energy between the products and the reactants. | Determines the spontaneity of the reaction. |
By calculating these parameters for each proposed reaction mechanism, we can make quantitative predictions about the feasibility and selectivity of the different reaction pathways available to this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive ab initio approach to investigate the reaction mechanisms of this compound. By systematically applying the described computational workflow, researchers can gain a detailed understanding of the factors that govern its reactivity. The insights obtained from such studies will be invaluable for the rational design of new synthetic methodologies and the development of novel molecules with desired properties.
Future work should focus on applying this workflow to specific reactions of interest and comparing the computational predictions with experimental results. This synergistic approach between theory and experiment will undoubtedly lead to a deeper and more complete understanding of the chemistry of this important molecule.
References
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Maeda, S., Harabuchi, Y., Takagi, M., & Taketsugu, T. (2023). Toward Ab Initio Reaction Discovery Using the Artificial Force Induced Reaction Method. Accounts of Chemical Research, 56(10), 1238-1250. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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Yusuf, M., & Nasution, A. K. (2022). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. Jurnal Pendidikan Kimia, 14(2), 105-110. [Link]
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Espinosa-García, J. (2003). Ab initio reaction paths and direct dynamics calculations. The Journal of Physical Chemistry A, 107(10), 1618–1626. [Link]
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PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 10), o1728. [Link]
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van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4279–4283. [Link]
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Wikipedia. (n.d.). Ab initio quantum chemistry methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E, 67(Pt 7), o1503. [Link]
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Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
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ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Methods to study reaction mechanisms in solid state reactions and identifying intermediates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
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MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 27(19), 6567. [Link]
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ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11). [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-2-methylbenzaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-methylbenzaldehyde is an aromatic aldehyde used in various chemical syntheses within the pharmaceutical and fragrance industries. Its specific molecular structure, characterized by an ethoxy and a methyl group on the benzaldehyde ring, makes it a valuable intermediate for constructing more complex molecules. However, like many reactive organic compounds, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices in chemical laboratory operations.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a substance is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 89763-51-9 | Echemi.com[1] |
| Molecular Formula | C10H12O | PubChem[2] |
| Molecular Weight | 164.20 g/mol | PubChem[3] |
| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | Not explicitly available for this isomer, but related isomers have high boiling points (e.g., 204-205°C for 4-methylbenzaldehyde) | CDH Fine Chemical[4] |
| Solubility | Insoluble in water, soluble in organic solvents | General chemical knowledge |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[5]
GHS Hazard Statements:
Hazard Pictogram:
Caption: GHS pictogram for irritant and skin sensitizer.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is a critical aspect of safe laboratory practice. A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood.[9][10] This is the primary engineering control to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate PPE. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][11]
-
Skin Protection:
-
Respiratory Protection: In situations where a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Caption: Standard workflow for utilizing PPE.
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[8]
-
Wash hands thoroughly after handling.[6]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4]
-
Keep away from ignition sources such as heat, sparks, and open flames.[4][8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]
-
The substance is noted to be air-sensitive, therefore storage under an inert atmosphere is recommended.[7][11]
-
Keep away from incompatible materials, which include strong oxidizing agents and strong bases.[8][11]
Section 5: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The substance is combustible and may form explosive mixtures with air upon intense heating. Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Caption: Step-by-step spill response workflow.
Section 6: Toxicological Information
While comprehensive toxicological data for this compound is not available, information on similar aromatic aldehydes provides valuable insight.
-
Acute Toxicity: The oral LD50 for the related compound 4-ethoxybenzaldehyde in rats is 2100 mg/kg, suggesting moderate acute toxicity.[5][8]
-
Irritation: It is a known skin, eye, and respiratory irritant.[5][6] Prolonged skin contact may lead to dermatitis.[8]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[4][8]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[8][12]
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the guidelines outlined in this document. A strong safety culture, which includes conducting thorough risk assessments, using appropriate engineering controls and PPE, and being prepared for emergencies, is the foundation for safe and successful research.
References
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Safety Data Sheet 4-Ethoxybenzaldehyde. MetaSci Inc.
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4-Ethoxybenzaldehyde Safety Data Sheet. Fisher Scientific.
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4-Ethoxybenzaldehyde Safety Data Sheet. SynQuest Laboratories, Inc.
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4-Methoxy-2-methylbenzaldehyde Safety Data Sheet. Fisher Scientific.
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Benzaldehyde, 4-ethoxy-2-Methyl- Safety Data Sheets. Echemi.com.
-
4-Ethoxybenzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.
-
4-Ethoxybenzaldehyde Safety Data Sheet. Sigma-Aldrich.
-
4-Ethoxybenzaldehyde Safety Data Sheet. Aldrich.
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4-METHYL BENZALDEHYDE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
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4-Ethyl-2-methylbenzaldehyde. PubChem, National Center for Biotechnology Information.
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
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Aldehydes: What We Should Know About Them. MDPI.
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4-Ethoxy-3-methylbenzaldehyde. PubChem, National Center for Biotechnology Information.
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Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo.
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4-Hydroxy-3-methoxy-benzaldehyde Safety Data Sheet. Bio-Connect.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania.
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o-Tolualdehyde SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet: Benzaldehyde. Carl ROTH.
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Methodological & Application
Strategic Utilization of 4-Ethoxy-2-methylbenzaldehyde in Medicinal Chemistry
CAS: 89763-51-9 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol [1][2]
Executive Summary
4-Ethoxy-2-methylbenzaldehyde is a specialized aromatic building block that offers a distinct advantage over common analogues like 4-methoxybenzaldehyde (Anisaldehyde) or 4-ethoxybenzaldehyde.[1][2] Its value lies in the 2-methyl substituent , which introduces a strategic "ortho-blocking" effect.[1][2] In drug design, this steric bulk creates a metabolic shield, reducing the rate of benzylic oxidation and hydrolysis in downstream derivatives, thereby potentially increasing the metabolic half-life (
This guide details the application of this compound in synthesizing phenethylamine scaffolds (common in CNS drugs) and cinnamic acid derivatives (metabolic disease targets), supported by validated protocols and mechanistic insights.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data | Relevance |
| Appearance | Pale yellow to colorless liquid/low-melting solid | Easy to handle in liquid phase reactions.[1][2] |
| Boiling Point | ~255°C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2] |
| LogP | ~2.6 | Moderate lipophilicity; improves membrane permeability compared to methoxy analogues.[1][2] |
| Electronic State | Electron-Rich Aromatic Ring | The 4-ethoxy group activates the ring; the aldehyde is deactivated slightly relative to nitro-benzaldehydes but remains highly reactive for nucleophilic additions.[1][2] |
| Steric Factor | Ortho-Methyl (C2) | Critical Feature: Blocks nucleophilic attack at the ortho position and sterically hinders the aldehyde carbonyl, requiring forcing conditions for some condensations. |
Application 1: Synthesis of "Ortho-Blocked" Phenethylamines
Target Class: Monoamine Oxidase Inhibitors (MAOIs) & CNS Active Agents.[1][2] Rationale: Phenethylamines derived from this aldehyde possess a methyl group at the 2-position of the phenyl ring.[1] This steric bulk hinders the approach of metabolic enzymes (like MAO-A/B) to the benzylic carbon, potentially modulating the drug's duration of action.
Protocol: Henry Reaction (Nitroaldol) & Reduction
This workflow converts the aldehyde into a 2-phenylethylamine scaffold.[1][2]
Step A: Nitroaldol Condensation
Reaction: this compound + Nitromethane
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde in nitromethane in a round-bottom flask.
-
Reflux the mixture at 100°C for 2–4 hours . Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde spot.[1]
-
Workup: Cool to room temperature. The nitrostyrene often precipitates as yellow needles.[1][2] If not, remove excess nitromethane under reduced pressure.[1][2]
-
Purification: Recrystallize from ethanol.
-
Step B: Reduction to Amine
Reaction: Nitrostyrene
-
Reagents:
-
Procedure:
-
Safety Note: LiAlH₄ is pyrophoric.[1][2] Conduct under Argon/Nitrogen atmosphere.
-
Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Add the nitrostyrene intermediate (dissolved in THF) dropwise to the suspension.[1]
-
Allow to warm to room temperature, then reflux for 6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.[1][2] -
Isolation: Dry the filtrate over
and concentrate to yield the crude amine oil. Convert to HCl salt for storage.[1][2]
-
Application 2: Knoevenagel Condensation for Metabolic Targets
Target Class: Cinnamic Acid Derivatives (ACC Inhibitors / PPAR agonists).[1][2] Rationale: The 4-ethoxy group mimics the lipophilic tail found in glitazones, while the 2-methyl group restricts conformational rotation, locking the pharmacophore in a bioactive conformation.[1]
Protocol: Synthesis of 4-Ethoxy-2-methylcinnamic Acid[1][2]
-
Reagents:
-
Procedure:
-
Combine all reagents in a flask equipped with a reflux condenser.
-
Heat to 80–90°C for 4 hours . Carbon dioxide (
) evolution indicates decarboxylation is proceeding.[1][2] -
Workup: Pour the cooled reaction mixture into ice-cold HCl (2M, 50 mL). The product will precipitate as a white/off-white solid.[1][2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
-
-
Critical Insight: The 2-methyl group may slow this reaction compared to unsubstituted benzaldehyde.[1][2] If yield is low (<50%), switch to Meldrum's acid as the condensation partner, followed by hydrolysis/decarboxylation.
Mechanistic & Strategic Visualization[1][2]
The following diagram illustrates the "Metabolic Shielding" concept and the divergent synthetic pathways available for this building block.
Figure 1: Synthetic divergence and the "Ortho-Blocking" metabolic protection mechanism.[1]
Troubleshooting & Handling
Stability & Storage[1][2]
-
Oxidation Risk: Like all benzaldehydes, this compound can auto-oxidize to 4-ethoxy-2-methylbenzoic acid upon prolonged exposure to air.[1][2]
-
Purification: If the aldehyde is impure (contains acid), wash an ether solution of the compound with 10%
to remove the acid, then dry and distill.
Reaction Tips
-
Steric Hindrance: The 2-methyl group creates steric bulk.[1][2] In Schiff base formation (Reductive Amination), allow longer equilibrium times (4–12 hours) for imine formation before adding the reducing agent (
).[1] -
Vilsmeier Synthesis: If you cannot source the aldehyde, synthesize it from 1-ethoxy-3-methylbenzene (m-cresol ethyl ether) using
and DMF.[1][2] Note that formylation will occur para to the ethoxy group (position 4 relative to methyl at 2) due to the strong directing effect of the alkoxy group.
References
-
Synthesis via Vilsmeier-Haack
-
Application in MAO Inhibitors
-
Application in Metabolic Disease (ACC Inhibitors)
-
General Knoevenagel Protocols
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Schiff Base Ligands from 4-Ethoxy-2-methylbenzaldehyde: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff base ligands derived from 4-ethoxy-2-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthetic route, mechanistic insights, and characterization of these versatile compounds. The content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep understanding of the chemical processes involved.
Introduction: The Significance of Schiff Base Ligands
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the field of coordination chemistry and medicinal chemistry.[1][2] Their facile synthesis, structural versatility, and the diverse electronic properties conferred by various substituents make them exceptional ligands for a wide array of metal ions. The resulting metal complexes have shown significant potential in various applications, including catalysis, materials science, and, most notably, as therapeutic agents with a broad spectrum of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3]
The starting material, this compound, offers an interesting scaffold for Schiff base synthesis. The ethoxy group at the para-position is an electron-donating group, which can influence the electronic properties of the resulting ligand and its metal complexes. The methyl group at the ortho-position introduces steric hindrance, which can affect the coordination geometry and stability of the metal complexes. This unique combination of electronic and steric factors makes Schiff bases derived from this aldehyde promising candidates for the development of novel therapeutic agents.
Reaction Mechanism: Understanding the Formation of the Azomethine Bond
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound, in this case, this compound.[4][5] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism.[6][7]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[8]
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.[5] The acid catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
The overall reaction is reversible, and the formation of the Schiff base is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by the precipitation of the product.[9]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols: Synthesis of Schiff Base Ligands
This section provides detailed, step-by-step protocols for the synthesis of Schiff base ligands from this compound and various primary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Primary Amine (e.g., Aniline) | Reagent Grade | Fisher Scientific |
| Substituted Anilines | Synthesis Grade | Alfa Aesar |
| Ethanol (Absolute) | ACS Grade | VWR Chemicals |
| Glacial Acetic Acid | ACS Grade | J.T. Baker |
| Round-bottom flask (50 mL, 100 mL) | - | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer and stir bar | - | IKA |
| Heating mantle | - | Glas-Col |
| Büchner funnel and filter paper | - | Whatman |
| Recrystallization glassware | - | - |
General Synthesis Protocol
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine. The molar ratio of the aldehyde to the amine is typically 1:1.
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. For solid amines, gentle warming may be necessary to ensure complete dissolution.
-
-
Reaction Setup:
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
-
Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base may form upon cooling.
-
If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Caption: A typical workflow for the synthesis of Schiff base ligands.
Characterization of Schiff Base Ligands
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base ligands. The following spectroscopic techniques are routinely employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the formation of the Schiff base by monitoring the disappearance of the starting material's functional groups and the appearance of the characteristic imine bond.
-
Disappearance of C=O and N-H bands: The strong C=O stretching vibration of the aldehyde (typically around 1700-1680 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹) should be absent or significantly diminished in the product's spectrum.
-
Appearance of C=N band: The most definitive evidence for Schiff base formation is the appearance of a new absorption band corresponding to the C=N (imine) stretching vibration, which typically appears in the region of 1640-1600 cm⁻¹.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.
-
¹H NMR:
-
The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is a key indicator of a complete reaction.
-
A new singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm.[1][15]
-
The signals for the aromatic protons and the ethoxy and methyl groups will also be present and can be assigned to confirm the overall structure.
-
-
¹³C NMR:
-
The disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm).
-
The appearance of a new signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.
-
| Spectroscopic Data | Expected Range/Value | Interpretation |
| FTIR (cm⁻¹) | ||
| ν(C=N) | 1640 - 1600 | Formation of the imine bond |
| ν(C=O) | Absent | Complete consumption of the starting aldehyde |
| ν(N-H) | Absent | Complete consumption of the starting primary amine |
| ¹H NMR (ppm) | ||
| δ(-CH=N-) | 8.0 - 9.0 | Presence of the azomethine proton |
| δ(-CHO) | Absent | Complete consumption of the starting aldehyde |
| ¹³C NMR (ppm) | ||
| δ(C=N) | 160 - 170 | Presence of the imine carbon |
| δ(C=O) | Absent | Complete consumption of the starting aldehyde |
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are of significant interest in drug development due to their wide range of pharmacological activities. The presence of the imine group is often crucial for their biological action.[16] The synthesized Schiff base ligands from this compound can be used as precursors for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[3][11] These compounds can be screened for various biological activities, including:
-
Antimicrobial and Antifungal Activity: Many Schiff bases and their metal complexes have shown potent activity against a variety of bacteria and fungi.
-
Anticancer Activity: The ability of Schiff bases to chelate metal ions is believed to play a role in their cytotoxic effects on cancer cells.[17]
-
Anti-inflammatory Activity: Some Schiff base derivatives have demonstrated significant anti-inflammatory properties.
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of Schiff base ligands derived from this compound. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and explore this promising class of compounds. The unique structural features of these ligands make them valuable building blocks for the development of novel metal-based therapeutic agents.
References
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Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Retrieved from [Link]
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Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
New Journal of Chemistry. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Retrieved from [Link]
-
PubMed. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
Scientific Information Database (SID). (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
ResearchGate. (2019). Schiff base reaction between benzaldehyde and aniline. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base ?. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Retrieved from [Link]
-
DOI. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]
-
HMU College of Pharmacy. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of the Schiff base and of metal complexes, M II L 2.... Retrieved from [Link]
-
YouTube. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. Retrieved from [Link]
-
ResearchGate. (2016). I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex?. Retrieved from [Link]
-
MDPI. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Retrieved from [Link]
-
OMICS International. (n.d.). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. Retrieved from [Link]
-
New Journal of Chemistry. (2022). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Retrieved from [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]
-
CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
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Synthesis of Novel Chalcones Utilizing 4-Ethoxy-2-methylbenzaldehyde: A Comprehensive Guide for Researchers
Introduction: The Enduring Potential of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one scaffold. This structural motif imparts a wide range of pharmacological activities, making them a subject of intense research in drug discovery.[1] Chalcone derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] The versatility of the Claisen-Schmidt condensation reaction, the primary method for their synthesis, allows for the facile introduction of various substituents onto the aromatic rings, enabling the systematic exploration of structure-activity relationships.[4][5]
This application note provides a detailed protocol for the synthesis of novel chalcones using 4-Ethoxy-2-methylbenzaldehyde as a key starting material. The presence of the ethoxy and methyl groups on the benzaldehyde ring is of particular interest for modulating the lipophilicity and electronic properties of the resulting chalcone derivatives, potentially enhancing their biological activity.[6] We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures for both conventional and green synthetic approaches, and detail the necessary analytical techniques for comprehensive characterization of the synthesized compounds.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation reaction between an aromatic aldehyde and an enolizable ketone, typically an acetophenone.[7] The reaction proceeds through the formation of a resonance-stabilized enolate ion from the ketone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, the chalcone.[8]
A key feature of the Claisen-Schmidt reaction is the use of an aromatic aldehyde that lacks α-hydrogens, such as this compound. This prevents self-condensation of the aldehyde, thereby favoring the cross-condensation reaction with the ketone and leading to higher yields of the desired chalcone.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
This section outlines two reliable protocols for the synthesis of chalcones from this compound and a substituted acetophenone. Protocol 1 describes a conventional solvent-based method, while Protocol 2 details a more environmentally friendly solvent-free (grinding) approach.
Materials and Equipment
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, NMR, Mass Spectrometer)
Protocol 1: Conventional Solvent-Based Synthesis
This method is a robust and widely used procedure for chalcone synthesis.[9]
Step 1: Reactant Preparation
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 20-30 mL of ethanol.
-
To this solution, add 10 mmol of this compound.
-
Stir the mixture at room temperature until all solids are dissolved.
Step 2: Base-Catalyzed Condensation
-
Prepare a 40-60% aqueous solution of NaOH or KOH.
-
Slowly add the basic solution (approximately 5-10 mL) dropwise to the stirred mixture of reactants over a period of 15-20 minutes.
-
Maintain the temperature of the reaction mixture between 20-25°C using a water bath.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by TLC.[10]
Step 3: Product Isolation and Purification
-
Upon completion of the reaction (indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until it is neutral to litmus paper.
-
A solid precipitate of the crude chalcone should form. If the product separates as an oil, it may be induced to solidify by scratching the inside of the beaker with a glass rod.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[4]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for Solvent-Based Chalcone Synthesis.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This method offers a more sustainable alternative by eliminating the need for organic solvents during the reaction.[8]
Step 1: Grinding of Reactants
-
In a clean, dry mortar, combine 10 mmol of the substituted acetophenone, 10 mmol of this compound, and 10-12 mmol of solid NaOH or KOH pellets.
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will typically become a paste and may change color, indicating the progress of the reaction.
Step 2: Product Isolation and Purification
-
After grinding, add approximately 20-30 mL of cold water to the mortar and continue to grind to break up the solid mass.
-
Transfer the contents of the mortar to a beaker.
-
Collect the crude product by suction filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted base and other water-soluble impurities.
-
The product obtained is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified product.
Characterization of Synthesized Chalcones
Comprehensive characterization is essential to confirm the structure and purity of the synthesized chalcones. The following spectroscopic techniques are recommended.[11][12]
Spectroscopic Data Summary
The following table provides expected ranges for key spectroscopic data for a chalcone derived from this compound and a generic substituted acetophenone, for instance, (E)-1-(phenyl)-3-(4-ethoxy-2-methylphenyl)prop-2-en-1-one.
| Spectroscopic Technique | Expected Data |
| FTIR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2980-2850 (C-H aliphatic stretch), ~1650-1670 (C=O stretch, conjugated ketone), ~1590-1610 (C=C stretch, alkene and aromatic), ~1250 (C-O-C stretch, ether).[9] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-8.0 (m, aromatic protons), ~7.5-7.8 (d, J ≈ 15-16 Hz, 1H, H-β), ~7.2-7.5 (d, J ≈ 15-16 Hz, 1H, H-α), ~4.1 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). The large coupling constant for the vinylic protons confirms the trans (E) configuration.[13][14] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~160 (C-OEt), ~142-145 (C-β), ~120-135 (aromatic carbons), ~122 (C-α), ~64 (-OCH₂CH₃), ~20 (Ar-CH₃), ~15 (-OCH₂CH₃).[13][14] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone. |
Applications in Drug Development
Chalcones bearing alkoxy and methyl substitutions have shown promising biological activities. The ethoxy group can enhance lipophilicity, potentially improving cell membrane permeability, while the methyl group can influence metabolic stability and binding interactions with biological targets.
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[15] The presence of methoxy and other alkoxy groups has been associated with enhanced anticancer activity.[2]
-
Antimicrobial Activity: Chalcones are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[1] The structural modifications enabled by using this compound can lead to the development of novel antimicrobial agents.
-
Antioxidant Activity: The phenolic nature of some chalcone precursors and the conjugated system of the final product can contribute to significant antioxidant properties.[12]
Conclusion
The protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of novel chalcones from this compound. Both the conventional and green synthetic methods offer high yields and straightforward purification procedures. The comprehensive characterization techniques outlined are crucial for verifying the structure and purity of the synthesized compounds. The potential pharmacological applications of these ethoxy- and methyl-substituted chalcones make them attractive candidates for further investigation in the field of drug discovery and development.
References
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- Kumar, P., et al. (2022).
- Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 27(11), 1083-1093.
- Iordache, F., et al. (2020). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 31(1), 33-38.
- Jayapal, M. R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-484.
- Naveen, S., et al. (2018). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. Journal of Molecular Structure, 1171, 83-91.
- Patil, A. B., et al. (2018). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. Applied Organometallic Chemistry, 32(11), e4537.
- Loh, W. K. (2017). Synthesis and characterization of chalcone derivatives and their antioxidant activity. Universiti Tunku Abdul Rahman.
- de Oliveira, A. B., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 34, 1-12.
- Kumar, A., et al. (2018). Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents. Journal of Chemistry, 2018, 8574309.
- Singh, P., et al. (2017). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Journal of the Serbian Chemical Society, 82(10), 1121-1133.
- Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. PubMed, 1(1), 1-1.
- Suwito, H., et al. (2014). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 6(5), 349-354.
- Kumar, R., et al. (2017). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. International Journal of Pharmaceutical Sciences and Research, 8(8), 3424-3435.
- Anonymous.
- Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6194.
- Magritek. (2021). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- da Silva, A. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009.
- Arshad, M., et al. (2017). Synthesis, spectroscopic and Hirshfeld surface analysis and fluorescence studies of (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] N,N-dimethylformamide disolvate. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 674-681.
- Chemistry - Easy Learning. (2023, February 8). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 | [Video]. YouTube.
- Patel, K. D., & Patel, N. K. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one.
- Aslan, F., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, chemical activity and molecular docking studies of (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol. Journal of Molecular Structure, 1269, 133821.
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Application Notes and Protocols: Grignard Reaction with 4-Ethoxy-2-methylbenzaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Grignard reaction with 4-ethoxy-2-methylbenzaldehyde. This particular reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel secondary alcohols, which serve as key intermediates for more complex molecular architectures. These derivatives have potential applications in the development of new therapeutic agents and functional materials.[1][2][3] This guide will delve into the underlying mechanism, provide a detailed and validated experimental protocol, discuss potential side reactions and troubleshooting, and present expected outcomes. The aim is to equip the reader with the necessary expertise to successfully and safely execute this valuable carbon-carbon bond-forming reaction.
Introduction and Scientific Context
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile methods for forming carbon-carbon bonds in organic synthesis.[4] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group, such as that in an aldehyde or ketone.[5] This process allows for the construction of more complex molecules from simpler starting materials, a cornerstone of modern synthetic chemistry.[6][7]
The reaction with this compound is particularly relevant due to the functionalities present in the molecule. The ethoxy and methyl groups on the aromatic ring can influence the electronic and steric properties of the resulting alcohol, providing a scaffold for further chemical modification in drug discovery programs. The secondary alcohol product of this reaction is a versatile intermediate that can be further elaborated into a variety of compounds with potential biological activity.
Reaction Mechanism and Rationale
The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[8] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the this compound.[9] The π-bond of the carbonyl group is broken, and a new carbon-carbon single bond is formed, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[8][10]
It is crucial to conduct the reaction under strictly anhydrous (dry) conditions.[11][12] Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents in an acid-base reaction, which would quench the reagent and prevent the desired reaction with the aldehyde.[13][14][15]
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Application Note: High-Efficiency Reductive Amination Protocols for 4-Ethoxy-2-methylbenzaldehyde
Abstract
This guide provides detailed protocols and expert insights for the reductive amination of 4-Ethoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. Reductive amination stands as one of the most efficient and widely utilized methods for forming carbon-nitrogen bonds.[1][2] This document explores the underlying chemical principles, compares common experimental protocols, and offers a detailed, step-by-step workflow for researchers, scientists, and drug development professionals. We focus on two robust methods: a direct (one-pot) synthesis using sodium triacetoxyborohydride (NaBH(OAc)₃) and an indirect (two-step) procedure involving sodium borohydride (NaBH₄), explaining the causality behind reagent selection and reaction conditions to ensure reliable and high-yield outcomes.
Mechanistic Principles of Reductive Amination
Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, an aldehyde) into an amine through an intermediate imine.[3] The overall process consists of two distinct, sequential steps that can be performed in a single reaction vessel ("one-pot") or as separate, isolated steps.[1]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under neutral or mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[1][4] The removal of water is crucial as this step is reversible.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion much faster than the starting aldehyde, especially in a one-pot procedure.[5][6]
Caption: The two-stage mechanism of reductive amination.
Strategic Selection of Reagents
The success of a reductive amination hinges on the appropriate choice of reducing agent and solvent. The reactivity of the aldehyde, the nucleophilicity of the amine, and the desired reaction pathway (one-pot vs. two-step) all influence this decision.
Reducing Agents: A Comparative Overview
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most one-pot reductive aminations.[3] Its steric bulk and electron-withdrawing acetate groups render it a mild and selective reducing agent.[7][8] It readily reduces protonated imines but reacts very slowly with aldehydes and ketones, minimizing the unwanted formation of alcohol byproducts.[9] This high selectivity makes it ideal for direct reductive amination procedures.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Like STAB, NaBH₃CN is selective for iminium ions over carbonyls at neutral or mildly acidic pH.[6] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids, making STAB a safer alternative.[6][8]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ is capable of reducing both imines and the starting aldehydes/ketones.[5][10] Therefore, it is generally unsuitable for one-pot reactions where the aldehyde is present. Its use is primarily reserved for two-step protocols where the imine is formed first, and any remaining aldehyde is removed or the NaBH₄ is added subsequently.[7][11]
Solvent Considerations
The choice of solvent is dictated by the reducing agent.
-
For Sodium Triacetoxyborohydride , which is water-sensitive, non-protic solvents are preferred.[10] 1,2-Dichloroethane (DCE) is the most common and effective solvent, though tetrahydrofuran (THF) and dichloromethane (DCM) are also used.[7][9]
-
For Sodium Borohydride , protic solvents like methanol (MeOH) or ethanol (EtOH) are typically employed. Methanol, in particular, has been shown to facilitate rapid and nearly quantitative imine formation from aldehydes, making it ideal for the first step of an indirect protocol.[8]
Comparative Protocols for this compound
Two primary protocols are presented for the reductive amination of this compound. The choice between them depends on the amine substrate and available resources. The direct method is often preferred for its efficiency and is particularly suitable for secondary amines and less reactive primary amines. The indirect method can offer better control and higher yields when over-alkylation is a concern, such as with highly reactive primary amines.[7][11]
| Parameter | Protocol 1: Direct (One-Pot) | Protocol 2: Indirect (Two-Step) |
| Target Reaction | Aldehyde + Amine → Final Amine | Aldehyde + Amine → Imine (isolated/in situ) → Final Amine |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) |
| Typical Solvent | 1,2-Dichloroethane (DCE) or THF | Methanol (MeOH) |
| Catalyst | Acetic Acid (optional, for ketones) | None required for imine formation |
| Key Advantage | Procedural simplicity, time-efficient.[1] | Minimizes dialkylation with primary amines.[7][11] |
| Key Disadvantage | NaBH(OAc)₃ is more expensive and moisture-sensitive. | Requires longer reaction time or an extra step. |
| Ideal For | Secondary amines, weakly basic amines, general screening. | Primary amines prone to over-alkylation. |
Detailed Experimental Protocol: Direct Reductive Amination using NaBH(OAc)₃
This protocol describes a reliable one-pot procedure for coupling this compound with a representative primary amine (e.g., Benzylamine) to synthesize N-((4-ethoxy-2-methylphenyl)methyl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Caption: Step-by-step workflow for the direct reductive amination protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 16 hours.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Troubleshooting and Expert Recommendations
-
Incomplete Reaction: If starting material persists, consider increasing the equivalents of the amine and the reducing agent. For less reactive amines, extending the reaction time or gentle heating (e.g., to 40 °C) may be beneficial.
-
Formation of Alcohol Byproduct: This suggests the reducing agent is reducing the aldehyde. This is rare with NaBH(OAc)₃ but can occur if the reagent has degraded or if moisture is present. Ensure all reagents and solvents are anhydrous.
-
Dialkylation of Primary Amines: If a significant amount of the tertiary amine byproduct is observed, the indirect (two-step) protocol is recommended.[11] First, form the imine in methanol, stir for 1-3 hours, then cool the reaction in an ice bath before slowly adding NaBH₄.[8]
-
Purification Challenges: The basic nature of the amine product can cause tailing on silica gel chromatography. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
American Chemical Society. (2016). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
-
Young, J. (2022, March 15). Reductive Amination: Preparation of an Imine. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-ethoxycarbonylbenzyl)benzaldehyde. PrepChem.com. [Link]
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Ruiz-Matute, A. I., et al. (2011). Reductive amination of carbohydrates using NaBH(OAc)₃. Journal of Chromatography A, 1218(31), 5263-5267. [Link]
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Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis. YouTube. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry-data.com. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic-Chemistry.org. [Link]
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Application Notes and Protocols: Synthesis of 4-Ethoxy-2-methylbenzaldehyde Derivatives for Material Science
Introduction: The Strategic Importance of Substituted Benzaldehydes
In the landscape of advanced materials, the design and synthesis of novel organic molecules with tailored properties are paramount. 4-Ethoxy-2-methylbenzaldehyde serves as a pivotal precursor, a versatile molecular scaffold from which a diverse array of functional materials can be engineered. The specific substitution pattern on the benzaldehyde core—an electron-donating ethoxy group and a sterically influential methyl group—imparts unique electronic and conformational characteristics. These features are instrumental in dictating the photophysical, thermal, and self-assembly behaviors of its derivatives.
This guide provides a comprehensive overview of the synthetic pathways to this compound and its subsequent conversion into high-value derivatives, such as Schiff bases, which are prominent candidates for applications in liquid crystal displays, organic electronics, and fluorescent sensors. We will delve into the causality behind the chosen synthetic strategies, offering detailed, field-proven protocols and robust characterization methodologies.
Part 1: Synthesis of the Core Moiety: this compound via Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group onto an activated aromatic ring is a cornerstone of aromatic chemistry. Among the available methods, the Vilsmeier-Haack reaction stands out for its operational simplicity and wide substrate scope, particularly for electron-rich arenes.[1][2] It offers a milder and often more efficient alternative to other formylation techniques like the Gattermann-Koch reaction.[3][4]
Mechanistic Rationale and Strategic Choices
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.[5]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[2]
-
Electrophilic Attack: The starting material, 3-ethoxytoluene, is selected for its favorable electronic properties. The ethoxy group is a potent activating, ortho, para-directing group, while the methyl group is a weaker activator. The substitution is sterically and electronically driven to the C4 position, which is para to the powerful ethoxy director and ortho to the methyl group, yielding the desired product with high regioselectivity.
-
Hydrolysis: The resulting iminium salt intermediate is readily hydrolyzed during aqueous workup to liberate the final aldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. N,N-Dimethylformamide is a reproductive toxin and is readily absorbed through the skin.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves, is mandatory.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 | 11.0 mL | Reagent/Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 55 | 5.0 mL | Activating Agent |
| 3-Ethoxytoluene | 136.19 | 50 | 6.8 g (7.0 mL) | Substrate |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent |
| Ice, Water, NaHCO₃ (sat. aq.) | - | - | As needed | Workup |
| Anhydrous MgSO₄ | - | - | As needed | Drying Agent |
Procedure:
-
Vilsmeier Reagent Preparation: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (11.0 mL, 150 mmol). Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (5.0 mL, 55 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of a pale yellow, viscous complex indicates the generation of the Vilsmeier reagent.
-
Formylation: Cool the mixture back to 0 °C. Add a solution of 3-ethoxytoluene (6.8 g, 50 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.
-
After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40-45 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[8][9]
Characterization and Data Validation
Successful synthesis should be confirmed by spectroscopic analysis.
| Technique | Expected Result |
| FT-IR (neat) | ~2980 cm⁻¹ (C-H, alkyl), ~2830 & 2730 cm⁻¹ (C-H, aldehyde), ~1690 cm⁻¹ (C=O, conjugated aldehyde) , ~1600 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether).[10][11] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.2 (s, 1H, -CHO), ~7.6 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, -CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~191.5 (C=O), ~163.0, ~142.0, ~129.0, ~125.0, ~112.0, ~109.0 (Ar-C), ~63.5 (-OCH₂), ~21.0 (-CH₃), ~14.5 (-CH₂CH₃). |
| Mass Spec. (EI) | m/z (%) = 164 (M⁺), 135 (M⁺ - CHO). |
Part 2: Application in Material Science - Synthesis of a Schiff Base Liquid Crystal
Schiff bases, or azomethines, are a class of compounds containing a carbon-nitrogen double bond. They are readily synthesized from aldehydes and primary amines.[12][13] The resulting imine linkage provides a rigid, linear connecting unit, which is a key structural motif for inducing mesogenic (liquid crystal) behavior.[14][15] By reacting our synthesized aldehyde with a long-chain aniline, we can create a molecule with the requisite rod-like shape to form liquid crystalline phases.[16]
Mechanistic Pathway: Acid-Catalyzed Condensation
The formation of a Schiff base is a reversible condensation reaction. The aldehyde's carbonyl carbon undergoes nucleophilic attack by the primary amine, forming an unstable carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as a water molecule to yield the stable imine product.
Caption: Reaction mechanism for the formation of a Schiff base derivative.
Detailed Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Role |
| This compound | 164.20 | 10 | 1.64 g | Aldehyde |
| 4-Octyloxyaniline | 221.36 | 10 | 2.21 g | Amine |
| Absolute Ethanol | - | - | 50 mL | Solvent |
| Glacial Acetic Acid | - | - | 2-3 drops | Catalyst |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) and 4-octyloxyaniline (2.21 g, 10 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The formation of a precipitate may be observed as the product is often less soluble in ethanol than the reactants.
-
Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to obtain a highly pure crystalline solid.
Characterization and Material Analysis
| Technique | Expected Result |
| FT-IR (KBr) | Absence of C=O (~1690 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹). Appearance of C=N stretch (~1625 cm⁻¹) . |
| ¹H NMR (400 MHz, CDCl₃) | Absence of aldehyde proton (~10.2 ppm). Appearance of imine proton (-CH=N-) as a singlet at δ ~8.5 ppm . Signals for both aromatic rings and alkyl chains will be present. |
| DSC | Will show phase transition temperatures (e.g., Crystal → Nematic, Nematic → Isotropic Liquid) as distinct endothermic peaks upon heating. |
| POM | When viewed between crossed polarizers, the sample will exhibit characteristic birefringent textures (e.g., Schlieren or threaded textures for a nematic phase) in its liquid crystalline state. |
Conclusion
This guide outlines a reliable and replicable pathway for the synthesis of this compound and its derivatization into a Schiff base with potential applications in liquid crystal technologies. The protocols are designed with an emphasis on understanding the underlying chemical principles, ensuring both safety and success in the laboratory. The characterization data provided serves as a benchmark for self-validation of the experimental outcomes. By leveraging this versatile benzaldehyde core, researchers can further explore a vast chemical space to develop novel materials with precisely engineered properties for the next generation of scientific and technological advancements.
References
-
Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Available at: [Link]
-
PubMed. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Available at: [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Available at: [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
SID. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Available at: [Link]
-
International Journal of Advanced Research. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. Available at: [Link]
-
NCBI Bookshelf. (n.d.). Dimethylformamide. Available at: [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Semantic Scholar. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Available at: [Link]
-
MDPI. (n.d.). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. sid.ir [sid.ir]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. eprints.koyauniversity.org [eprints.koyauniversity.org]
Troubleshooting & Optimization
Wittig Reaction Troubleshooting Center: A Guide for Low Yields with Substituted Benzaldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, specifically when using substituted benzaldehydes. Here, we will move beyond basic protocols and delve into the nuances of the reaction, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a substituted benzaldehyde is giving a very low yield. What are the most common initial factors I should investigate?
Low yields in Wittig reactions involving substituted benzaldehydes can often be traced back to a few key factors. Before delving into more complex possibilities, it's crucial to assess the following:
-
Purity of Starting Materials: The Wittig reaction is sensitive to the purity of both the aldehyde and the phosphonium salt. Aldehydes, in particular, can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.[1] It is advisable to use freshly purified or distilled benzaldehyde. Phosphonium salts should be thoroughly dried, as moisture can interfere with ylide formation.
-
Ylide Formation: Incomplete formation of the ylide is a frequent cause of low yields. This can be due to an insufficiently strong base, inadequate reaction time for deprotonation, or the presence of moisture which will quench the ylide.[2] The characteristic color change upon ylide formation (often to a deep yellow, orange, or red) can be a good visual indicator of its successful generation.
-
Reaction Stoichiometry: Ensure that the stoichiometry of your reactants is appropriate. While a 1:1 ratio of ylide to aldehyde is theoretically required, in practice, a slight excess of the ylide (e.g., 1.1 to 1.2 equivalents) can sometimes improve yields by ensuring the complete consumption of the valuable aldehyde.
Q2: How do electron-donating or electron-withdrawing substituents on the benzaldehyde affect the reaction yield?
The electronic nature of the substituent on the benzaldehyde ring has a significant impact on the electrophilicity of the carbonyl carbon and, consequently, the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups increase the electrophilicity of the carbonyl carbon. This generally leads to a faster reaction with the nucleophilic ylide.[3] However, in some cases, highly reactive aldehydes can be more prone to side reactions, such as aldol condensations or polymerization, if not handled carefully.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), amino (-NH₂), or alkyl groups decrease the electrophilicity of the carbonyl carbon. This can lead to a sluggish or incomplete reaction, resulting in lower yields.[3] For these less reactive aldehydes, optimizing reaction conditions, such as increasing the temperature or using a more reactive ylide, may be necessary.
Below is a table summarizing the general effect of substituents on the reactivity of benzaldehydes in the Wittig reaction:
| Substituent Group | Position on Ring | Electronic Effect | Expected Impact on Reaction Rate | Potential for Low Yield |
| -NO₂ | para | Strong EWG | Increased | Side reactions if not controlled |
| -CN | para | Strong EWG | Increased | Side reactions if not controlled |
| -Cl | para | Weak EWG | Slightly Increased | Less pronounced than strong EWGs |
| -H | (Unsubstituted) | Neutral | Baseline | - |
| -CH₃ | para | Weak EDG | Decreased | Incomplete reaction |
| -OCH₃ | para | Strong EDG | Significantly Decreased | Incomplete reaction, requires optimization |
In-Depth Troubleshooting Guides
Issue 1: Low yield with an electron-rich benzaldehyde (e.g., p-anisaldehyde).
Causality: Electron-donating groups reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide. This slows down the reaction, often leading to a significant amount of unreacted starting material.
Troubleshooting Workflow:
Sources
Technical Support Center: 4-Ethoxy-2-methylbenzaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 4-Ethoxy-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during synthesis, with a focus on troubleshooting and ensuring process robustness as you scale from the bench to the pilot plant.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the Vilsmeier-Haack reaction. This involves the formylation of 3-ethoxytoluene using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The reaction is generally high-yielding and utilizes readily available starting materials.
Q2: Why is 3-ethoxytoluene the starting material and not another isomer?
A2: The directing effects of the substituents on the aromatic ring are key. The ethoxy group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. In 3-ethoxytoluene, the position para to the strongly directing ethoxy group (C4) is the most activated and sterically accessible site for electrophilic aromatic substitution, leading to the desired this compound product with high regioselectivity.
Q3: What are the primary safety concerns when running the Vilsmeier-Haack reaction at scale?
A3: The primary hazards involve the reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically. Careful, controlled addition of reagents and maintaining anhydrous conditions are critical. Furthermore, the reaction quench with water or ice is highly exothermic and requires a robust cooling system to manage the heat load and prevent dangerous temperature spikes.
Q4: My final product is yellow. Is this normal, and how can I remove the color?
A4: A pale yellow color in the crude product is common and often attributed to minor, highly conjugated impurities. While vacuum distillation is the primary purification method, if color persists, a charcoal treatment or passing a solution of the product through a short plug of silica gel can be effective. However, over-treatment with charcoal can lead to yield loss.
Part 2: Synthesis Workflow & Key Control Points
The following diagram outlines the critical stages in the production of this compound via the Vilsmeier-Haack reaction, highlighting key parameters to monitor at each step.
Technical Support Center: Regioselectivity Protocols for 4-Ethoxy-2-methylbenzaldehyde
Current Status: Operational Ticket Queue: Open Subject: Troubleshooting Regioselectivity & Reactivity Profiles Assigned Specialist: Senior Application Scientist
Substrate Profile & Reactivity Map
Before initiating any synthetic workflow, it is critical to understand the electronic and steric "terrain" of 4-Ethoxy-2-methylbenzaldehyde . This molecule is not a standard benzaldehyde; it features a "Push-Pull-Push" electronic system with significant steric crowding.
The "User Manual" for this Molecule
-
The Anchor (C1-CHO): Electron-withdrawing group (EWG). Directs meta (to C3 and C5).
-
The Blocker (C2-Me): Weak electron-donating group (EDG). Provides significant steric hindrance to the carbonyl carbon and the C3 position.
-
The Driver (C4-OEt): Strong electron-donating group (EDG). The dominant director for Electrophilic Aromatic Substitution (EAS), directing ortho (to C3 and C5) and para (blocked by C1).
Visualizing the Reactivity Landscape
Figure 1: Reactivity heatmap. Green (C5) represents the path of least resistance for electrophiles. Red (C1) indicates steric difficulty for nucleophiles.
Troubleshooting Guides (Q&A Format)
Ticket #001: Electrophilic Aromatic Substitution (EAS)
User Report: "I am trying to brominate or nitrate the ring. I expected a mixture, but I'm getting one dominant isomer. Which one is it, and how do I change it?"
Diagnostic: In EAS reactions (Halogenation, Nitration, Friedel-Crafts), the -OEt group at C4 is the "Boss" (strongest activator). It directs ortho to itself (positions C3 and C5).
-
C3: Sandwiched between the C2-Methyl and C4-Ethoxy. This is chemically activated but sterically dead .
-
C5: Activated by the -OEt (ortho) and the -CHO (meta). It is sterically open.
Resolution: The dominant product is almost exclusively the C5-substituted product (e.g., 5-bromo-4-ethoxy-2-methylbenzaldehyde).
| Parameter | Standard Outcome | Protocol for Altering Selectivity |
| Major Site | C5 (>90% yield typically) | N/A (Thermodynamic & Kinetic favorite) |
| Minor Site | C3 (<5% yield) | Impossible via direct EAS. Requires blocking C5 or indirect synthesis (e.g., constructing the ring). |
| Conditions | 0°C to RT, standard Lewis Acids | Keep T < 0°C to prevent over-substitution (C3+C5). |
Protocol 1.1: Regioselective Bromination (Targeting C5)
-
Dissolve: 1.0 eq of substrate in Acetonitrile (MeCN) or DCM.
-
Cool: Chill to 0°C. The activated ring reacts fast; heat promotes side reactions.
-
Add: 1.05 eq of NBS (N-Bromosuccinimide) portion-wise.
-
Why NBS? Br2 is too aggressive and generates HBr, which can cleave the ether. NBS is gentler.
-
-
Monitor: TLC will show the disappearance of starting material within 1-2 hours.
-
Quench: Sat. Na2S2O3 (sodium thiosulfate) to remove traces of bromine.
Ticket #002: Nucleophilic Addition Fails
User Report: "I'm trying to do a Grignard addition or a reductive amination, but the conversion is stalling or requires harsh conditions."
Diagnostic: The C2-Methyl group creates an "ortho-effect." It exerts steric pressure on the carbonyl oxygen, twisting it slightly out of planarity and blocking the approach of bulky nucleophiles.
Resolution: You must increase the electrophilicity of the carbonyl or reduce the steric bulk of the nucleophile.
Troubleshooting Steps:
-
Activate the Carbonyl: Use a Lewis Acid catalyst (e.g., TiCl4 or BF3·OEt2) to coordinate to the carbonyl oxygen. This pulls electron density, making the carbon more "hungry" for the nucleophile, overcoming the steric barrier.
-
Temperature: Do not fear reflux. Standard room temperature protocols for benzaldehyde often fail here.
-
Schiff Base Formation (Reductive Amination): If forming an imine, use Ti(OiPr)4 as a dehydrating agent/catalyst. The steric bulk of the C2-Me makes water removal difficult; chemical dehydration drives the equilibrium.
Ticket #003: Oxidation Gone Wrong (The Dakin Diversion)
User Report: "I tried to oxidize the aldehyde to a carboxylic acid using mCPBA or H2O2, but I lost the carbonyl carbon and got a phenol (or formate ester)."
Diagnostic: Electron-rich benzaldehydes (like this one with -OEt and -Me) are prone to Baeyer-Villiger (BV) oxidation or the Dakin Reaction .
-
Mechanism: The peroxide attacks the carbonyl.[1][2] Because the aryl ring is electron-rich, it migrates preferentially over the hydrogen.
-
Result: You get the formate ester (Ar-O-CHO) which hydrolyzes to the phenol (Ar-OH).[2]
Resolution: Avoid peroxy-acids if you want the carboxylic acid.
Protocol 3.1: Selective Oxidation to Carboxylic Acid Use "Pinnick Oxidation" conditions (NaClO2) or Permanganate (KMnO4). These mechanisms do not involve the migration step that leads to phenol formation.
-
Solvent: t-BuOH / Water (3:1).
-
Scavenger: Add 2-methyl-2-butene (to scavenge HOCl byproduct).
-
Oxidant: Add NaClO2 (Sodium Chlorite) portion-wise.
-
Result: Clean conversion to 4-ethoxy-2-methylbenzoic acid without losing the carbon.
Ticket #004: Directed Ortho Metalation (DoM)
User Report: "I want to functionalize C6 (the 'empty' side). Can I use lithiation?"
Diagnostic: Yes, but you have competing directors.[3]
-
-OEt: Directs to C3 (blocked) and C5.
-
-CHO: Incompatible with Lithium (will undergo addition). Must be protected.[4]
The Strategy: Protect the aldehyde as an alpha-amino alkoxide (in situ) or an acetal .
-
If you use an Acetal (e.g., 1,3-dioxolane): The acetal is a weak director compared to -OEt. Lithiation will likely occur at C5 (ortho to OEt).
-
If you use Comins' Strategy (in situ protection with Lithium alkoxide): The lithiated intermediate directs to C6 (ortho to the protected aldehyde) because the coordination to the aldehyde-lithium complex is geometrically favorable.
Figure 2: Decision tree for lithiation. Path B is required to access the C6 position.
Summary of Regioselectivity Rules
| Reaction Type | Dominant Position | Controlling Factor |
| Nitration/Bromination | C5 | Activation by -OEt; C3 is sterically blocked. |
| Oxidation (Peroxides) | C1-O cleavage | Electron-rich ring promotes Baeyer-Villiger migration (Phenol formation). |
| Oxidation (Chlorite) | C1-OH | Radical/Scavenger mechanism preserves Carbonyl. |
| Lithiation (Acetal) | C5 | -OEt is the stronger director. |
| Lithiation (Amino Alkoxide) | C6 | Chelation control by the protected aldehyde group. |
References
-
Regioselective Alkylation and Functionalization
-
Nitration Protocols
- Title: Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitr
- Source: Chemical Engineering Transactions (AIDIC), 2013.
- Relevance: Provides baseline kinetics for benzaldehyde nitration, highlighting the need for temperature control (0-15°C)
-
URL:[Link]
-
Directed Ortho Metalation (DoM)
- Dakin Oxidation Risks: Title: Dakin Oxidation - Alfa Chemistry. Source: Alfa Chemistry. Relevance: Confirms that ortho/para-alkoxy benzaldehydes are prime substrates for Dakin/Baeyer-Villiger oxidation when treated with peroxides, necessitating alternative oxidation methods for carboxylic acid synthesis.
Sources
- 1. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. scribd.com [scribd.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Ethoxy-2-methylbenzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for the cross-coupling of 4-ethoxy-2-methylbenzaldehyde and its derivatives. Our goal is to equip you with the knowledge to navigate the complexities of this specific transformation, ensuring the integrity and success of your experiments.
Introduction: Navigating the Challenges
The cross-coupling of this compound derivatives presents a unique set of challenges. The presence of a reactive aldehyde group, coupled with the steric hindrance from the ortho-methyl substituent, necessitates careful consideration of the catalytic system. This guide will walk you through the critical parameters for catalyst selection and reaction optimization, helping you to avoid common pitfalls and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for a sterically hindered and functionalized substrate like this compound?
A1: Several palladium-catalyzed cross-coupling reactions can be successfully employed, with the Suzuki-Miyaura coupling often being the preferred starting point due to its excellent functional group tolerance and the use of generally stable and less toxic organoboron reagents.[1] However, the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also viable alternatives, depending on the desired bond formation.
Q2: How does the aldehyde functional group affect the cross-coupling reaction?
A2: The aldehyde group is sensitive to certain reaction conditions. It can undergo side reactions such as reduction to an alcohol, oxidation, or decarbonylation, particularly at high temperatures.[2][3] It can also coordinate to the metal center, which may either inhibit or, in some cases, influence the catalytic cycle. Therefore, milder reaction conditions, including the use of weaker bases and lower temperatures, are often necessary to preserve the aldehyde functionality.
Q3: What is the impact of the ortho-methyl group on catalyst selection?
A3: The ortho-methyl group introduces significant steric hindrance around the reaction center. This can slow down or even prevent the oxidative addition step in the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the oxidative addition of the sterically hindered aryl halide.[4]
Q4: When should I consider using a protecting group for the aldehyde?
A4: If you are encountering significant side reactions involving the aldehyde, or if the desired cross-coupling requires harsh conditions (e.g., strong bases, high temperatures) that are incompatible with the aldehyde, a protecting group strategy is advisable. The most common approach is to protect the aldehyde as an acetal, which is stable under the basic conditions of most cross-coupling reactions and can be easily removed under acidic conditions post-coupling.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type biaryl phosphine ligands). 2. Increase catalyst and/or ligand loading. 3. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst. 4. Screen different solvents or solvent mixtures to improve solubility. |
| Aldehyde Reduction | The reaction conditions are too harsh, leading to the reduction of the aldehyde to a hydroxymethyl group.[2] | 1. Use a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) instead of strong bases like NaOH or alkoxides. 2. Lower the reaction temperature. 3. Reduce the reaction time by monitoring the progress closely. |
| Decarbonylation | The aldehyde undergoes decarbonylation, leading to the loss of the formyl group.[3] | 1. Employ a catalyst system known to have low decarbonylation activity. 2. Lower the reaction temperature. 3. Consider a different cross-coupling strategy if decarbonylation is persistent. |
| Homocoupling of the Coupling Partner | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Catalyst System Selection: A Tabulated Guide
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction with this compound derivatives. The following table provides a starting point for reaction optimization.
| Coupling Reaction | Recommended Pd Source | Recommended Ligand | Recommended Base | Recommended Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, THF/H₂O |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, Diisopropylamine | THF, DMF, Toluene |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting common issues.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Direct Suzuki-Miyaura Coupling
This protocol is suitable for aryl bromides and iodides and aims to preserve the aldehyde functionality by using a mild base.
Materials:
-
4-Ethoxy-2-methyl-5-bromobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-ethoxy-2-methyl-5-bromobenzaldehyde, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Add additional toluene and water (e.g., 10:1 toluene:water).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Aldehyde Protection
This protocol is recommended when direct coupling fails or leads to significant side reactions involving the aldehyde.
Step 1: Protection of the Aldehyde
-
Dissolve 4-ethoxy-2-methyl-5-bromobenzaldehyde in toluene.
-
Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer and concentrate to obtain the protected acetal. Purify if necessary.
Step 2: Suzuki-Miyaura Coupling
-
Follow the procedure in Protocol 1, using the protected aldehyde as the starting material. The reaction conditions can be harsher if needed (e.g., stronger base, higher temperature).
Step 3: Deprotection of the Aldehyde
-
Dissolve the purified coupled product in a mixture of THF and 1M HCl.
-
Stir at room temperature until the acetal is cleaved (monitor by TLC).
-
Neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the final product.
References
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
van der Heijden, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11). [Link]
- Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde.
-
Chen, Z., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Jadhav, G. N., et al. (2018). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Darweesh, A. F., et al. (2017). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Wu, T., et al. (2023). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
-
Grzelak, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
- Benchchem. (2025). Application Notes: Sonogashira Coupling for the Synthesis of 3-Alkynyl-Indazoles.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- van der Heijden, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4259-4263.
- Faraone, A., et al. (2015). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 115(2), 796-953.
- Meier, M. A. R., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
-
Sharma, P., & Van der Eycken, E. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
- Chemistry LibreTexts. (2023).
- van der Heijden, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4259-4263.
-
Sharma, P., & Van der Eycken, E. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
- van der Heijden, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.).
-
van der Heijden, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4-Ethoxy-2-methylbenzaldehyde
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for experiments involving 4-Ethoxy-2-methylbenzaldehyde. We will explore the critical role of solvent selection in modulating the reactivity of this versatile intermediate, offering troubleshooting advice and validated protocols to ensure the success and reproducibility of your synthetic routes.
The reactivity of this compound is dictated by a delicate balance of electronic and steric factors. The electron-donating ethoxy and methyl groups activate the benzene ring, while the ortho-methyl group introduces significant steric hindrance around the aldehyde functionality.[1] This steric impediment can impede the approach of nucleophiles, making solvent choice a crucial parameter for controlling reaction outcomes.[1] This guide will explain the causality behind solvent selection to overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent selection for reactions involving this compound.
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
A: The three primary factors are:
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent to allow for effective interaction.
-
Solvent Polarity: The polarity of the solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. For reactions involving polar intermediates, such as condensation reactions, polar solvents are generally preferred.[2]
-
Protic vs. Aprotic Nature: This is arguably the most critical factor for reactions at the aldehyde carbonyl. Protic solvents (e.g., ethanol, water) have O-H or N-H bonds and can act as hydrogen-bond donors.[3][4] Aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack these bonds.[3][4] The choice between protic and aprotic solvents directly impacts the reactivity of nucleophiles.
Q2: How does solvent polarity affect the rate of condensation reactions like the Knoevenagel or Claisen-Schmidt?
A: Condensation reactions proceed through charged intermediates (e.g., enolates, carbanions). Polar solvents are essential to facilitate these reactions, but the type of polar solvent is key.
-
Polar Aprotic Solvents (e.g., DMF, DMSO) are often superior for these reactions. They possess large dipole moments that can solvate the positive counter-ion (like Na⁺ or K⁺) of the base, but they do not form strong hydrogen bonds with the anionic nucleophile (the carbanion).[5] This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in reaction rate.
-
Polar Protic Solvents (e.g., ethanol, methanol) can slow down condensation reactions. While they are polar, they form a "solvent cage" around the anionic nucleophile via hydrogen bonding.[5] This stabilizes the nucleophile, reduces its energy, and makes it less reactive, thereby decreasing the reaction rate.[6]
Q3: Why is the distinction between polar protic and polar aprotic solvents so critical for this specific aldehyde?
A: The 2-methyl group on this compound creates steric hindrance, making the aldehyde's carbonyl carbon less accessible.[1] To overcome this, a highly reactive nucleophile is required. As explained above, polar aprotic solvents enhance the strength of the nucleophile by minimizing solvation.[5] In a polar protic solvent, the solvated, less reactive nucleophile may struggle to overcome the steric barrier presented by the ortho-methyl group, leading to sluggish or incomplete reactions.
Q4: Can solvent choice influence product selectivity and yield in reactions with this compound?
A: Absolutely. In Knoevenagel condensations, for instance, the use of polar aprotic solvents has been shown to result in high conversion and 100% selectivity for the desired product in shorter reaction times.[7] In contrast, polar protic solvents can lead to slower reactions and poorer conversion and selectivity.[7] By modulating the reactivity of the nucleophile and the stability of intermediates, the solvent can dictate the major reaction pathway, minimizing the formation of side products and maximizing the yield of the target molecule. Some modern, environmentally friendly approaches even utilize solvent-free conditions, which can be highly effective and lead to high yields.[8][9]
Section 2: Troubleshooting Guide for Condensation Reactions
This guide addresses common issues encountered during Knoevenagel or Claisen-Schmidt condensations with this compound.
| Issue | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Use of a Polar Protic Solvent (e.g., Ethanol, Methanol): The solvent is likely solvating and deactivating your nucleophile (enolate/carbanion) via hydrogen bonding, preventing it from overcoming the steric hindrance of the 2-methyl group.[5] | Switch to a Polar Aprotic Solvent: Use DMF, DMSO, or acetonitrile. These solvents will not form hydrogen bonds with the nucleophile, increasing its reactivity and ability to attack the sterically hindered carbonyl.[7] |
| Slow Reaction Rate | Inappropriate Solvent Polarity or Type: A nonpolar solvent (e.g., Toluene, Hexane) may not effectively dissolve the reactants or stabilize the charged intermediates. A polar protic solvent will slow the reaction by design.[6][7] | Optimize with a Polar Aprotic Solvent: If not already in use, switch to DMF or DMSO. If already using one, consider gentle heating (e.g., 40-60 °C) to increase the reaction rate, as these solvents have high boiling points. |
| Formation of Side Products | Solvent-Reactant Interaction: Some solvents can participate in or degrade under the reaction conditions. For example, acetone is generally a poor choice with strong bases due to self-condensation.[10] Acidic catalysts in solvents like DMF can lead to solvent degradation.[11] | Choose an Inert Solvent: Select a solvent that is stable to the base/acid and temperature conditions of your reaction. Ensure the solvent is dry, as water can interfere with many base-catalyzed reactions. |
| Difficulty in Product Isolation | High Boiling Point of Solvent: Solvents like DMSO (BP: 189 °C) and DMF (BP: 153 °C) can be difficult to remove during workup. | Consider an Alternative Workup: Instead of removal by rotary evaporation, use an extractive workup. Quench the reaction mixture in a large volume of cold water to precipitate the organic product, which can then be collected by filtration.[12] The product can then be recrystallized from a more volatile solvent like ethanol or ethyl acetate. |
Section 3: Experimental Protocols & Mechanistic Insights
To illustrate the practical impact of solvent choice, we provide a comparative protocol for a common reaction.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol demonstrates the synthesis of (E)-2-(4-ethoxy-2-methylbenzylidene)malononitrile. The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[13]
Reagents:
-
This compound
-
Malononitrile
-
Piperidine (base)
-
Solvent A: Ethanol (Polar Protic)
-
Solvent B: N,N-Dimethylformamide (DMF) (Polar Aprotic)
Procedure:
-
Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in either Ethanol (Solvent A) or DMF (Solvent B) (approx. 5 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to each flask at room temperature.
-
Reaction Monitoring: Stir the reactions and monitor their progress every 15 minutes using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Observation: You will likely observe that the reaction in DMF (Flask B) proceeds to completion significantly faster than the reaction in Ethanol (Flask A).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure product.
Mechanistic Visualization: The Role of the Solvent
The following diagram illustrates why a polar aprotic solvent is more effective in this base-catalyzed condensation. The key step is the attack of the carbanion (generated from malononitrile) on the aldehyde.
Caption: Solvent interaction with the carbanion intermediate.
References
-
Effect of solvent on Knoevenagel condensation of benzaldehyde with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017). Quora. Retrieved from [Link]
-
Effects of various solvents on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. Retrieved from [Link]
-
Does 4-methylbenzaldehyde give haloform and aldol reactions?. (2019). Stack Exchange. Retrieved from [Link]
-
Polar Protic Solvents And Polar Aprotic Solvents. (n.d.). cpanel.app1.ugel04.gob.pe. Retrieved from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. Retrieved from [Link]
-
solvent effects in organic chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). University of Southampton. Retrieved from [Link]
-
Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ijcrt.org. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved from [Link]
-
what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Synthesis of Chalcones with Anticancer Activities. (2025). ResearchGate. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetalization of Aldehydes and Ketones over H4[SiW12O40] and H4[SiW12O40]/SiO2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 12. Bot Verification [rasayanjournal.co.in]
- 13. orientjchem.org [orientjchem.org]
Technical Support Center: Selective Oxidation of 4-Ethoxy-2-methylbenzaldehyde
Welcome to the technical support center for the selective oxidation of 4-ethoxy-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize 4-ethoxy-2-methylbenzoic acid while minimizing or eliminating the formation of over-oxidation byproducts. Here, we address common challenges, provide validated protocols, and explain the chemical principles behind our recommendations.
Section 1: Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the oxidation of this specific substrate.
Q1: My reaction is yielding a complex mixture of products, and I suspect over-oxidation. What is happening?
A1: The primary challenge with oxidizing this compound is its electron-rich nature. The ethoxy group (-OEt) at the para-position and the methyl group (-Me) at the ortho-position are both electron-donating groups. They activate the aromatic ring, making it and the aldehyde functional group highly susceptible to strong oxidizing agents.
Over-oxidation can manifest in several ways:
-
Dakin Reaction: Under basic conditions with peroxides (e.g., H₂O₂), a potential side reaction is the Dakin oxidation, which would convert the aldehyde to a phenol, cleaving the formyl group entirely.[1]
-
Benzylic Oxidation: Harsh oxidants like hot potassium permanganate (KMnO₄) or chromic acid can attack the methyl group, potentially oxidizing it to a carboxylic acid, leading to a dicarboxylic acid product.[2]
-
Ring Oxidation/Chlorination: Extremely potent oxidants or certain reaction conditions (e.g., using sodium hypochlorite without proper scavengers) can lead to unwanted reactions on the aromatic ring itself, such as chlorination or degradation.[1]
The key is to choose an oxidant that is highly selective for the aldehyde-to-carboxylic acid transformation under mild conditions.
Q2: Which oxidizing agent is best for selectively converting this compound to its carboxylic acid?
A2: For substrates like this, which are sensitive and prone to side reactions, the Pinnick oxidation is the recommended method.[3][4] It is renowned for its high selectivity, tolerance of various functional groups, and mild reaction conditions.[4][5]
The key reagents in a Pinnick oxidation are:
-
Sodium Chlorite (NaClO₂): The primary oxidant.[4]
-
A Mild Acid/Buffer: Typically sodium dihydrogen phosphate (NaH₂PO₄), to generate the active oxidant, chlorous acid (HClO₂), in situ.[4][6]
-
A Chlorine Scavenger: Essential for preventing side reactions. 2-Methyl-2-butene is the most common and effective scavenger.[3]
The proposed mechanism involves the formation of chlorous acid, which adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5] The scavenger's role is to quench the reactive HOCl byproduct, which could otherwise cause unwanted side reactions like chlorination.[5]
The following table compares common oxidizing agents and their suitability for this specific transformation.
| Oxidizing Agent | Pros | Cons for this compound | Recommendation |
| Pinnick Oxidation (NaClO₂) | High selectivity for aldehydes; mild conditions; tolerates electron-rich rings.[3][4] | Requires a scavenger to prevent side reactions. | Highly Recommended |
| Jones Reagent (CrO₃/H₂SO₄) | Strong and effective for many oxidations.[7] | Highly acidic and harsh; likely to cause over-oxidation of the methyl group and potential ring degradation.[8][9] Carcinogenic chromium waste. | Not Recommended |
| Potassium Permanganate (KMnO₄) | Inexpensive and powerful oxidant. | Conditions are often harsh (heat, extreme pH); very likely to oxidize the benzylic methyl group.[2] | Not Recommended |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Very mild and selective for aldehydes.[10] | Primarily used for qualitative analysis (silver mirror test); not practical for preparative scale synthesis due to cost and stoichiometry.[10][11] | Not Recommended for Synthesis |
| Oxone | A solid, relatively stable source of peroxymonosulfuric acid. | Can be effective but may require careful control of conditions to prevent Dakin-type reactions on the electron-rich ring.[12] | Use with Caution |
Q3: My Pinnick oxidation is still giving low yields. What are the common pitfalls?
A3: Even with a robust method like the Pinnick oxidation, several factors can lead to suboptimal results. Here is a troubleshooting guide:
-
Incorrect pH: The reaction relies on a mildly acidic environment (pH 3-4) to generate the active oxidant, chlorous acid.[3] If the solution is too acidic or too basic, the reaction efficiency will drop. Always use a reliable buffer like NaH₂PO₄.
-
Insufficient Scavenger: If you observe chlorinated byproducts or a complex reaction mixture, you may not have enough 2-methyl-2-butene. A slight excess (e.g., 1.5 equivalents relative to NaClO₂) is recommended.[3]
-
Reagent Quality: Sodium chlorite can degrade over time. Use a fresh, high-purity source. Technical grade NaClO₂ often contains impurities that can interfere with the reaction.
-
Solvent Choice: The typical solvent system is a mixture of tert-butanol and water.[3] This ensures that both the organic aldehyde and the inorganic salts are sufficiently soluble. Using a solvent where the aldehyde is not fully dissolved will slow the reaction and can lead to side reactions.
-
Reaction Monitoring: Do not assume a standard reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14] Quench the reaction only after the starting material has been consumed.
Q4: How can I monitor the reaction and confirm the identity of my product and byproducts?
A4: Proper analytical monitoring is crucial for optimizing the reaction and ensuring product purity.
-
Thin Layer Chromatography (TLC): This is the quickest way to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting aldehyde from the more polar carboxylic acid product. The aldehyde will have a higher Rf value than the acid.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal.[13] It can be used to determine the conversion of the starting material and the formation of the desired product and any byproducts. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the final product structure. For 4-ethoxy-2-methylbenzoic acid, you should expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify any unexpected byproducts in the reaction mixture.
Section 2: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the selective oxidation of this compound using the Pinnick oxidation.
Protocol: Pinnick Oxidation of this compound
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
Sodium Chlorite (NaClO₂, 80% technical grade or higher)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL per gram of aldehyde).
-
Addition of Buffer and Scavenger: To the stirring solution, add sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (1.5 eq). Stir for 5 minutes to ensure dissolution.
-
Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (1.5 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath. Carefully check the pH. If it is not acidic, add 1M HCl dropwise until the pH is ~3-4.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium sulfite solution (to remove any residual oxidant) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography if necessary.
Section 3: Diagrams and Workflows
Visual aids are essential for understanding complex scientific processes. The following diagrams illustrate the experimental workflow and troubleshooting logic.
Experimental Workflow
Caption: General workflow for the Pinnick oxidation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor oxidation results.
References
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Gokel, G. W., & Pinnick, H. W. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5786-5794. [Link]
-
Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]
-
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569. [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Proteome Research, 18(8), 2959-2980. [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Retrieved from [Link]
-
IntechOpen. (2021). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Retrieved from [Link]
-
National Institutes of Health. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]
-
National Institutes of Health. (2020). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
- Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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National Institutes of Health. (2024). Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods. Retrieved from [Link]
-
World Health Organization. (1999). Methods for Determining Aldehydes in Air. Retrieved from [Link]
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ResearchGate. (2017). Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. Retrieved from [Link]
-
ScienceMadness. (2020). Oxidation of aldehydes to carboxylic acids? Retrieved from [Link]
-
University of Liverpool. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Retrieved from [Link]
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ResearchGate. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]
-
ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Retrieved from [Link]
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Characterization of unexpected byproducts in 4-Ethoxy-2-methylbenzaldehyde synthesis
Technical Support Center: Synthesis of 4-Ethoxy-2-methylbenzaldehyde
Last Updated: January 28, 2026
Introduction
This compound is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and specialty chemical industries. Its synthesis, while conceptually straightforward, is often plagued by the formation of unexpected byproducts that can complicate purification, reduce yields, and compromise the quality of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers identify, characterize, and mitigate the formation of these impurities.
Common Synthetic Routes and Their Potential Pitfalls
The choice of synthetic route is the primary determinant of the byproduct profile. The two most common approaches to synthesizing this compound are:
-
Electrophilic Formylation of 3-Ethoxytoluene: This involves introducing a formyl group (-CHO) onto the aromatic ring of 3-ethoxytoluene. The directing effects of the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor substitution at the desired C4 position. However, competition for other activated positions is a major source of isomeric byproducts. Common formylation methods include:
-
Vilsmeier-Haack Reaction: Uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a mild electrophile.[1][2] This is often the preferred method for electron-rich arenes.
-
Gattermann Reaction: Employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[3][4] Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is more common.[5]
-
Duff Reaction: Uses hexamine in an acidic medium, typically for phenols, but can be applied to activated ethers.[6][7] It is known for often producing low yields.[6]
-
-
Oxidation of (4-Ethoxy-2-methylphenyl)methanol: This route involves the selective oxidation of the corresponding benzyl alcohol. While it avoids the issue of isomeric byproducts from formylation, it introduces the risk of over-oxidation or incomplete reaction.
-
Common oxidizing agents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or milder, more modern reagents designed for selective alcohol oxidation. Over-oxidation to the corresponding carboxylic acid is a frequent side reaction.[8]
-
Troubleshooting & FAQs
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Q1: My ¹H NMR spectrum is clean in the aromatic region, but I see a small triplet around 1.4 ppm and a quartet around 4.1 ppm that I can't integrate to my product. What could this be?
A: This is a classic sign of residual ethyl acetate from your extraction/workup. Ethyl acetate is characterized by a triplet (3H) at ~1.2 ppm, a quartet (2H) at ~4.1 ppm, and a singlet (3H) at ~2.0 ppm. While the singlet may be obscured by your methyl group signal, the ethyl group signals are quite distinct.
-
Causality: Ethyl acetate has a relatively high boiling point (77 °C) compared to other common extraction solvents like diethyl ether or dichloromethane. It can be difficult to remove completely under reduced pressure, especially if co-evaporating with a high-boiling product.
-
Troubleshooting Steps:
-
Confirm: Spike a small sample of your product with a drop of ethyl acetate and re-acquire the NMR. If your unknown peaks increase in intensity, the identity is confirmed.
-
Remediation: Re-dissolve your product in a minimal amount of a low-boiling solvent (like dichloromethane) and re-concentrate under high vacuum, possibly with gentle heating (30-40 °C). For larger scales, co-evaporation with a solvent like hexane can help azeotropically remove the residual ethyl acetate.
-
Q2: I performed a Vilsmeier-Haack reaction on 3-ethoxytoluene and my crude NMR shows two aldehyde singlets, one at ~10.2 ppm (my product) and another smaller one at ~9.9 ppm. What is the likely byproduct?
A: The most probable byproduct is the isomeric 6-Ethoxy-2-methylbenzaldehyde .
-
Mechanistic Insight: The Vilsmeier-Haack is an electrophilic aromatic substitution.[9] Both the ethoxy and methyl groups on your starting material (3-ethoxytoluene) are ortho-, para-directing.
-
The -OEt group strongly directs to its ortho positions (C2 and C6) and its para position (C4).
-
The -Me group weakly directs to its ortho positions (C2 and C6) and its para position (C4).
-
The desired product forms from substitution at C4, which is para to the ethoxy group and ortho to the methyl group. This is the electronically and sterically favored position.
-
However, substitution can also occur at the C6 position, which is ortho to both the ethoxy and methyl groups. While sterically more hindered, it is still an activated position, leading to the 6-ethoxy-2-methylbenzaldehyde isomer. The aldehyde proton of this isomer is often shifted slightly upfield compared to the desired product due to the different electronic environment.
-
-
Characterization Workflow:
-
HPLC/GC-MS: Use a high-resolution HPLC or GC column to separate the isomers. The mass spectrum will show an identical molecular ion for both compounds, confirming they are isomers.
-
2D NMR (NOESY): In the desired 4-ethoxy isomer, a NOESY experiment should show a correlation between the aldehyde proton (-CHO) and the aromatic proton at C5. In the 6-ethoxy byproduct, the aldehyde proton would show a correlation to the methyl group protons.
-
Diagram: Regioselectivity in the Vilsmeier-Haack Formylation of 3-Ethoxytoluene
Caption: Vilsmeier-Haack reaction pathways for 3-ethoxytoluene.
Q3: After oxidizing (4-ethoxy-2-methylphenyl)methanol, my TLC shows a spot at the baseline that stains with potassium permanganate, and my mass spec shows a peak at M+16 relative to my product. What is happening?
A: You are observing the formation of 4-Ethoxy-2-methylbenzoic acid , the over-oxidation byproduct.
-
Causality: Benzylic alcohols can be readily oxidized to aldehydes, but the resulting aldehydes are also susceptible to further oxidation to carboxylic acids, especially if the reaction conditions are not carefully controlled (e.g., excess oxidant, elevated temperature, or prolonged reaction time).[8]
-
The baseline spot on TLC is characteristic of a polar, acidic compound.
-
The M+16 peak in the mass spectrum corresponds to the addition of an oxygen atom, consistent with the conversion of an aldehyde (-CHO) to a carboxylic acid (-COOH).
-
-
Troubleshooting & Remediation:
-
Control Reaction: Use a stoichiometric amount of a mild oxidant (e.g., Dess-Martin periodinane) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
-
Purification: The acidic byproduct can be easily removed during aqueous workup. Dilute your organic layer with a solvent like ethyl acetate and wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will partition into the aqueous layer. Re-acidifying this aqueous layer and extracting should allow you to isolate and confirm the identity of the byproduct if desired.
-
Q4: My reaction mixture turned dark brown/black, and the yield is very low. What causes this tar formation?
A: Tar or polymer formation is common in electrophilic aromatic substitution reactions under harsh conditions.
-
Causality:
-
Excessive Heat: Formylation reactions, especially those using strong Lewis acids like AlCl₃ (Gattermann), can be exothermic.[10] Uncontrolled temperature increases can lead to polymerization and degradation of the electron-rich aromatic substrate.
-
Acid Concentration: High concentrations of strong acids (Lewis or Brønsted) can promote side reactions, including self-condensation of the aldehyde product or polymerization of the starting material.
-
Air/Moisture Sensitivity: Some reagents, particularly in Gattermann or Friedel-Crafts type reactions, are highly sensitive to moisture, which can lead to complex side reactions and catalyst deactivation.
-
-
Preventative Measures:
-
Temperature Control: Run the reaction in an ice bath, especially during the addition of reagents.
-
Slow Addition: Add the catalyst or electrophile source dropwise to the substrate solution to maintain control over the reaction rate and temperature.
-
Inert Atmosphere: Ensure your glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.
-
Summary of Potential Byproducts
The following table summarizes the most common byproducts, their likely source, and key identifying features.
| Byproduct Name | Parent Reaction | Likely Cause | Key Analytical Signature(s) |
| 6-Ethoxy-2-methylbenzaldehyde | Vilsmeier-Haack, Gattermann | Electrophilic attack at C6 | Isomeric mass (GC-MS), distinct aromatic NMR signals, second aldehyde peak (~9.9 ppm) |
| 4-Ethoxy-2-methylbenzoic acid | Alcohol Oxidation | Over-oxidation | Baseline spot on TLC, M+16 in MS, broad -OH peak in IR/NMR, disappearance of aldehyde proton |
| Unreacted 3-Ethoxytoluene | Vilsmeier-Haack, Gattermann | Incomplete reaction | Signals corresponding to starting material in NMR/GC-MS |
| (4-Ethoxy-2-methylphenyl)methanol | Alcohol Oxidation | Incomplete reaction | Signals for benzylic -CH₂OH in NMR (~4.6 ppm), M-16 in MS relative to acid byproduct |
| Polymeric Tar | Gattermann, Duff | Harsh conditions (heat, acid) | Insoluble, dark material; broad, unresolved signals in NMR ("hump") |
Experimental Protocols
Protocol 1: HPLC-MS Method for Isomer Separation
This protocol is designed to separate the desired product from its key isomeric byproduct, 6-Ethoxy-2-methylbenzaldehyde.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% B to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 30% B
-
18-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+) scanning m/z 100-300.
-
Expected Result: Baseline or near-baseline separation of the two isomers. Both will show the same m/z, but will have different retention times.
Diagram: Byproduct Characterization Workflow
Caption: Logical workflow for identifying unknown synthesis byproducts.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. (Provides foundational context for the Vilsmeier-Haack reaction).
-
Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. Available at: [Link]
-
Duff, J. C., & Bills, E. J. (1932). Reactions between hexamethylenetetramine and phenolic resins. J. Chem. Soc., 1987-1988. (Describes the Duff reaction, relevant for formylation). Available at: [Link]
-
Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220-229. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Provides a detailed mechanism of the Vilsmeier-Haack reaction.[9] Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. General overview and mechanism.[2] Available at: [Link]
-
BYJU'S. (n.d.). Gattermann – Koch Reaction Mechanism. Explains the mechanism for a related formylation reaction.[10] Available at: [Link]
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- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Analysis of 4-Ethoxy-2-methylbenzaldehyde
Abstract
This guide provides an in-depth analysis of the functional groups present in 4-Ethoxy-2-methylbenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple peak-listing, this document serves as a comparative study, contextualizing the molecule's spectral features against simpler aromatic aldehydes. We will explore the causal relationships between molecular structure and vibrational frequencies, present a validated experimental protocol, and compare the utility of FTIR with complementary analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers and drug development professionals who require a robust understanding of spectroscopic characterization for substituted aromatic compounds.
Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization
This compound is a substituted aromatic aldehyde with applications in chemical synthesis and as a potential intermediate in pharmaceutical development. Its structure combines several key functional groups—an aldehyde, an ether (ethoxy), and a substituted benzene ring—each with a unique vibrational signature. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique that excels at identifying these functional groups. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.[1]
This guide will dissect the FTIR spectrum of this compound, providing not just an assignment of peaks but an expert interpretation of how conjugation and substitution patterns influence their positions. By comparing its spectrum with those of benzaldehyde and toluene, we will isolate and understand the spectral contributions of each component of the molecule.
Foundational Principles: Predicting the FTIR Spectrum
Before analyzing the experimental data, it is crucial to understand the expected vibrational modes of this compound. The molecule's structure dictates which absorptions will be present and their approximate wavenumbers.
-
The Aldehyde Group (-CHO): This is perhaps the most distinctive feature.
-
C=O Stretch: The carbonyl (C=O) bond gives rise to a very strong and sharp absorption. In saturated aliphatic aldehydes, this peak is typically found around 1730 cm⁻¹.[2][3] However, in this compound, the carbonyl group is conjugated with the aromatic ring. This delocalization of pi-electrons weakens the C=O double bond, lowering its vibrational frequency to the 1705-1685 cm⁻¹ region.[2][4]
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group is unique and produces two characteristic, albeit weaker, absorptions between 2880 and 2700 cm⁻¹.[2][5] The appearance of a doublet in this region is often the result of Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration, splitting the signal into two peaks.[5][6] The presence of these peaks is a definitive marker for an aldehyde.[5]
-
-
The Aromatic System:
-
C=C Stretches: The stretching of carbon-carbon bonds within the benzene ring produces a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[7][8]
-
C-H Stretches: The stretching of C-H bonds on the aromatic ring gives rise to absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10]
-
C-H Bending (Out-of-Plane): The out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the benzene ring.[3]
-
-
The Ethoxy and Methyl Substituents:
-
Aliphatic C-H Stretches: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups will exhibit C-H stretching vibrations in the 2980-2850 cm⁻¹ range, just below the aromatic C-H stretches.[11]
-
Ether C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₂) produces a strong, characteristic C-O stretching band, typically found between 1275 and 1200 cm⁻¹.[12]
-
Experimental Protocol for High-Fidelity FTIR Analysis
To ensure the acquisition of a reliable and reproducible spectrum, a validated protocol is essential. The following workflow is designed for a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid or solid samples with minimal preparation.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Accessory Cleaning: Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination.
-
Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂, as well as any intrinsic instrumental signals. The instrument software will automatically subtract this from the sample spectrum.
-
Sample Application: Place a small amount of this compound (a single drop if liquid, a few milligrams if solid) onto the center of the ATR crystal.
-
Pressure Application: If using a solid sample, lower the pressure clamp to ensure intimate contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Sample Spectrum Acquisition: Collect the sample spectrum. For high-quality data, co-add a minimum of 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
-
Final Cleaning: Thoroughly clean the ATR crystal to prepare for the next sample.
Experimental Workflow Diagram
Caption: A standardized workflow for acquiring an FTIR spectrum using an ATR accessory.
Spectral Interpretation of this compound
The following table details the expected key absorption bands for this compound, based on established literature values for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assigned Functional Group & Vibrational Mode | Rationale & Causality |
| ~3070 | Medium-Weak | Aromatic C-H Stretch | Stretching of C-H bonds directly attached to the benzene ring.[9][10] |
| ~2980, ~2940 | Medium | Aliphatic C-H Stretch (Asymmetric & Symmetric) | C-H stretching from the ethoxy and methyl groups.[11] |
| ~2830, ~2730 | Weak | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Definitive signature of the aldehyde group; interaction between C-H stretch and bend overtone.[5][6] |
| ~1695 | Strong, Sharp | Aromatic Aldehyde C=O Stretch | Lower frequency than aliphatic aldehydes due to electronic conjugation with the aromatic ring.[2][3] |
| ~1605, ~1580 | Medium, Sharp | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds within the benzene ring.[7] |
| ~1470 | Medium | Aliphatic C-H Bend | Scissoring/bending vibration of the CH₂ and CH₃ groups. |
| ~1255 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch | Characteristic strong absorption for the Ar-O-C ether linkage. |
| ~1120 | Medium | Aliphatic C-C Stretch | Stretching of the carbon-carbon single bond within the ethoxy group. |
| ~820 | Strong | Aromatic C-H Out-of-Plane Bend | Bending vibration indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |
Logical Relationship Diagram: Structure to Spectrum
Caption: Linking the functional groups of the target molecule to their characteristic FTIR absorption regions.
Comparative Analysis: Establishing a Spectral Baseline
Interpreting a spectrum in isolation can be limiting. By comparing it with simpler, related molecules, the specific contributions of each functional group become clear.
Comparison with Reference Compounds
| Compound | Key Feature | C=O Stretch (cm⁻¹) | Aldehydic C-H (cm⁻¹) | Aromatic C-H (cm⁻¹) | Aliphatic C-H (cm⁻¹) | Other Key Peaks |
| Benzaldehyde | Parent Aldehyde | ~1703[8] | ~2820, ~2740[13] | ~3060[8] | N/A | ~1595 (Aromatic C=C) |
| Toluene | Methylated Ring | N/A | N/A | ~3030[10] | ~2920[10] | ~1605, ~1495 (Aromatic C=C) |
| This compound | Target Molecule | ~1695 | ~2830, ~2730 | ~3070 | ~2980, ~2940 | ~1255 (C-O Ether) |
Analysis of Comparison:
-
Compared to Benzaldehyde, our target molecule shows additional strong aliphatic C-H stretches (~2980-2940 cm⁻¹) and the prominent C-O ether stretch (~1255 cm⁻¹), confirming the presence of the ethoxy and methyl groups.
-
The C=O stretch in this compound is at a slightly lower wavenumber than in Benzaldehyde. This is due to the electron-donating nature of the ethoxy group at the para position, which enhances conjugation and further weakens the C=O bond.
-
Compared to Toluene, the appearance of the strong C=O stretch and the aldehydic C-H doublet are the most obvious differences, clearly identifying the aldehyde functionality.
Comparison with Alternative Analytical Techniques: FTIR vs. NMR
While FTIR is excellent for identifying functional groups, it provides limited information on their precise location and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides a detailed map of the carbon-hydrogen framework.
| Feature | FTIR Spectroscopy | ¹H & ¹³C NMR Spectroscopy |
| Principle | Measures absorption of IR radiation by molecular vibrations. | Measures absorption of radio waves by atomic nuclei in a magnetic field. |
| Information Provided | Identifies functional groups (C=O, C-H, C-O, etc.).[1] | Reveals the chemical environment, connectivity, and number of unique protons and carbons.[1] |
| Key Signal for Aldehyde | C=O stretch (~1695 cm⁻¹) and C-H doublet (~2730/2830 cm⁻¹). | ¹H NMR: Distinctive proton signal at 9-10 ppm.[2][5] ¹³C NMR: Carbonyl carbon signal at 190-200 ppm.[2][14] |
| Strengths | Fast, requires minimal sample, excellent for functional group identification. | Provides unambiguous structural elucidation and isomer differentiation. |
| Limitations | Does not easily distinguish between isomers with the same functional groups. | Slower, requires more sample, more expensive instrumentation. |
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of group frequencies and substituent effects. The key diagnostic absorptions are the conjugated carbonyl stretch around 1695 cm⁻¹, the characteristic aldehydic C-H doublet near 2830/2730 cm⁻¹, the strong aryl-ether C-O stretch around 1255 cm⁻¹, and the various C-H and C=C stretches associated with the aliphatic and aromatic portions of the molecule.
By employing a systematic analytical approach and comparing the spectrum against reference compounds, FTIR serves as a powerful, first-line tool for chemical characterization. When integrated with complementary techniques like NMR, it forms a cornerstone of the rigorous analytical workflow required in modern chemical and pharmaceutical research.
References
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition - OpenStax adaptation 1. NC State University Libraries. [Link]
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Firdaus, M., Handayani, N., & Marfu'ah, L. T. (2018). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde and 4-ethoxy-3-methoxy benzyl alcohol. ResearchGate. [Link]
-
Unknown. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Nunes, C. D., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Materials (Basel). [Link]
-
Clark, J. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
-
Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]
-
Sobota, M., et al. (2023). Ethoxy Groups on ZrO₂, CuO, CuO/ZrO₂, Al₂O₃, Ga₂O₃, SiO₂ and NiO: Formation and Reactivity. National Institutes of Health. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of 4-Ethoxy-2-methylbenzaldehyde
Abstract
This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of 4-Ethoxy-2-methylbenzaldehyde, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind critical experimental choices, from stationary and mobile phase selection to the establishment of a stability-indicating method through forced degradation studies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, validated, and reliable method for quantifying the purity of aromatic aldehydes and their related impurities. Detailed, self-validating experimental protocols are provided, underpinned by authoritative standards from the International Council for Harmonisation (ICH).
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted aromatic aldehyde that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial matter; it is a critical quality attribute (CQA) that directly influences the safety and efficacy of the final drug product. Even trace-level impurities, which may originate from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological effects or impact the stability of the API.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and versatility make it ideal for separating the main compound from closely related structural analogues and degradation products.[2] This guide will explore a systematic approach to developing and validating a stability-indicating HPLC method, ensuring that the analytical procedure is fit for its intended purpose.
The Analytical Challenge: Potential Impurities in this compound
A robust purity assessment method begins with an understanding of the potential impurities. For this compound, these can be broadly categorized:
-
Process-Related Impurities: Unreacted starting materials (e.g., 2-methylphenol, ethoxybenzene derivatives), reagents, and by-products from side reactions.
-
Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[3] A common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (4-Ethoxy-2-methylbenzoic acid).
The analytical method must be able to resolve the main peak from all these potential impurities to provide an accurate purity value. This is known as specificity, a cornerstone of a validated analytical method.[4]
HPLC Method Development: A Comparative Analysis of Critical Parameters
The separation of this compound from its potential impurities is achieved by optimizing the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase in a Reverse-Phase HPLC (RP-HPLC) setup.[1] We will compare key parameters to arrive at an optimal method.
Stationary Phase (Column) Selection
The C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its hydrophobicity and ability to separate a wide range of compounds.[5] However, not all C18 columns are created equal. We compare two hypothetical C18 columns to illustrate the impact of column chemistry.
| Parameter | Column A (Standard C18) | Column B (End-capped, High-Purity Silica C18) | Rationale & Causality |
| Description | A general-purpose L1 column. | A premium L1 column with proprietary end-capping to block residual silanols. | End-capping minimizes interactions between polar functional groups on the analyte and free silanol groups on the silica surface, which can cause peak tailing. |
| Peak Shape (Tailing Factor) | 1.4 | 1.1 | Column B provides a more symmetrical peak, indicating fewer secondary interactions and a more reliable integration. |
| Resolution (Rs) | 1.8 (between aldehyde and corresponding acid) | 2.5 (between aldehyde and corresponding acid) | The higher purity silica and effective end-capping of Column B lead to sharper peaks and better separation (higher resolution) of closely eluting compounds. |
Mobile Phase Optimization
The choice of organic modifier in the mobile phase significantly impacts selectivity.[6] Acetonitrile and methanol are the most common solvents used in RP-HPLC.
| Parameter | Mobile Phase A (Methanol/Water) | Mobile Phase B (Acetonitrile/Water) | Rationale & Causality |
| Selectivity | Different elution order for some impurities compared to Acetonitrile. | Generally provides sharper peaks for aromatic compounds due to π-π interactions with the benzene ring. | Acetonitrile's lower viscosity results in lower backpressure and better column efficiency. Its UV transparency at lower wavelengths is also an advantage. |
| Elution Strength | Weaker eluting solvent, leading to longer retention times. | Stronger eluting solvent, resulting in shorter analysis times. | For efficiency, a mobile phase that provides adequate retention and resolution in a reasonable timeframe is preferred. |
| System Backpressure | Higher | Lower | Lower backpressure reduces wear and tear on the HPLC system components. |
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section details a robust, self-validating protocol for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7]
-
Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid.
-
Sample: this compound.
Chromatographic Conditions
| Parameter | Optimized Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (40% B), 2-15 min (40-80% B), 15-18 min (80% B), 18-18.1 min (80-40% B), 18.1-25 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed.[9] The goal is to achieve 5-20% degradation of the active substance.[10]
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
After degradation, samples are diluted to the target concentration and analyzed. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main this compound peak.
Method Validation: Adherence to ICH Q2(R1) Guidelines
For use in a regulated environment, the analytical method must be validated.[2][11] Validation provides documented evidence that the method is suitable for its intended purpose.[4][12]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is free from interference from impurities, degradants, and placebo. Peak Purity Index > 0.999. | To ensure the signal measured is only from the compound of interest.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | To measure the method's consistency under the same operating conditions over a short interval. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). | To demonstrate the method's reliability during normal use.[11] |
Data Visualization and Workflow
HPLC Purity Analysis Workflow
The following diagram illustrates the end-to-end workflow for the purity assessment of this compound.
Caption: Workflow for HPLC purity analysis.
Decision Tree for Method Development
This diagram outlines the logical process for developing a robust HPLC method.
Caption: Decision tree for HPLC method development.
Conclusion
The purity of this compound is paramount to ensuring the quality of subsequent pharmaceutical products. This guide has demonstrated that a well-chosen, high-purity end-capped C18 column coupled with an acetonitrile/water mobile phase provides a robust and reliable separation. By following the detailed experimental protocol and validating the method against ICH guidelines, including performing forced degradation studies, researchers can be confident in the accuracy and precision of their purity assessments. This systematic, science-driven approach exemplifies the principles of analytical quality by design, leading to a method that is not only suitable for routine quality control but also for stability studies throughout the drug development lifecycle.
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Wang, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available from: [Link].
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Jadhav, S. B., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. International Journal of Pharmaceutical Quality Assurance. Available from: [Link].
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A Comparative Guide to the Reactivity of 4-Ethoxy-2-methylbenzaldehyde and 4-methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic chemistry, the selection of a starting material or intermediate can profoundly impact the efficiency, yield, and overall success of a synthetic route. Substituted benzaldehydes are foundational building blocks, and understanding the subtle differences in their reactivity is paramount for rational design and process optimization. This guide provides an in-depth comparison of the reactivity of two structurally similar aromatic aldehydes: 4-Ethoxy-2-methylbenzaldehyde and 4-methoxy-2-methylbenzaldehyde. While direct comparative kinetic data for these specific molecules is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry, supported by experimental data for analogous systems, to predict and explain their relative reactivity.
Core Principles Governing Reactivity: A Tale of Two Effects
The reactivity of the aldehyde functional group in these molecules is primarily dictated by the interplay of two key factors: electronic effects and steric effects, contributed by the substituents on the aromatic ring. The aldehyde group's carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. Any substituent that modulates the electron density or the physical accessibility of this carbon will alter the molecule's reactivity.
Electronic Effects: The Electron-Donating Nature of Alkoxy Groups
Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups at the para-position are potent electron-donating groups. This is due to a dominant resonance effect (+R) where the lone pairs on the oxygen atom delocalize into the benzene ring, increasing the electron density of the ring and, consequently, the carbonyl group.[1] This increased electron density on the carbonyl carbon reduces its electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]
The electronic influence of substituents can be quantified using Hammett constants (σ). For para-substituents, the σₚ value is a reliable measure. A more negative σₚ value indicates a stronger electron-donating effect.
| Substituent | Hammett Constant (σₚ) |
| Methoxy (-OCH₃) | -0.268[3] |
| Ethoxy (-OC₂H₅) | -0.25[3] |
As the data indicates, the Hammett constants for the para-methoxy and para-ethoxy groups are very similar and strongly negative. The methoxy group is marginally more electron-donating than the ethoxy group, which would suggest that 4-methoxy-2-methylbenzaldehyde might be slightly less reactive towards nucleophiles due to a slightly less electrophilic carbonyl carbon. However, this difference is minimal and in many practical scenarios, their electronic effects can be considered nearly identical.[2]
Visualizing Electronic Effects
The following diagram illustrates the resonance delocalization of the lone pair of electrons from the para-alkoxy group, which increases electron density at the carbonyl carbon and deactivates it towards nucleophilic attack.
Caption: Resonance donation from the alkoxy group.
Steric Effects: The Impact of Ortho- and Para-Substituents
Steric hindrance plays a crucial role in the reactivity of these molecules. The presence of substituents near the reaction center can physically impede the approach of a nucleophile.[3]
-
Ortho-Methyl Group: Both molecules possess a methyl group at the ortho-position (position 2) relative to the aldehyde. This ortho-methyl group creates significant steric hindrance around the carbonyl group, shielding it from nucleophilic attack.[3] This effect will substantially decrease the reactivity of both molecules compared to their non-ortho-methylated counterparts (e.g., 4-methoxybenzaldehyde).
-
Ethoxy vs. Methoxy Group: The ethoxy group is sterically bulkier than the methoxy group due to the additional methyl unit. While this difference is at the para-position and distant from the aldehyde, it can have subtle effects on solvation and the overall molecular profile. However, the primary steric differentiator is the ortho-methyl group. The difference in steric bulk between a para-ethoxy and a para-methoxy group is generally considered to have a negligible direct impact on the reactivity of the distant aldehyde group.[4]
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict the relative reactivity of this compound and 4-methoxy-2-methylbenzaldehyde.
-
Reactivity towards Nucleophilic Addition: In reactions driven by nucleophilic attack on the carbonyl carbon (e.g., Grignard reactions, Wittig olefination, cyanohydrin formation), both molecules will be significantly less reactive than benzaldehyde or even their 4-alkoxy analogues without the ortho-methyl group.[3]
-
Predicted Reactivity Order: This compound ≥ 4-Methoxy-2-methylbenzaldehyde
The rationale for this prediction is as follows:
-
Dominant Steric Hindrance: The ortho-methyl group is the dominant factor controlling reactivity, making both compounds relatively unreactive.
-
Subtle Electronic Difference: The slightly stronger electron-donating character of the methoxy group (σₚ = -0.268) compared to the ethoxy group (σₚ = -0.25) would render the carbonyl carbon of the methoxy derivative marginally less electrophilic.[3] This would lead to a slightly slower reaction rate for the methoxy compound.
It is crucial to emphasize that this predicted difference in reactivity is likely to be very small and may only be observable in carefully controlled kinetic experiments or in competitive reaction setups. For many synthetic purposes, their reactivity can be considered comparable.
Proposed Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of these two aldehydes, a comparative kinetic study is proposed. The reduction of the aldehyde to the corresponding alcohol using sodium borohydride is a suitable model reaction that is easy to monitor and is sensitive to both electronic and steric effects.[5]
Objective:
To determine the second-order rate constants for the reduction of this compound and 4-methoxy-2-methylbenzaldehyde with sodium borohydride.
Materials:
-
This compound
-
4-Methoxy-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous isopropanol (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound and 4-methoxy-2-methylbenzaldehyde in anhydrous isopropanol, each containing the internal standard at a concentration of 0.05 M.
-
Prepare a 0.5 M solution of NaBH₄ in anhydrous isopropanol. This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
Two separate, jacketed reaction vessels maintained at a constant temperature (e.g., 25.0 °C) will be used for parallel reactions.
-
In each vessel, place 50.0 mL of the respective aldehyde stock solution. Allow the solutions to thermally equilibrate.
-
-
Kinetic Run:
-
To initiate the reaction, rapidly add 10.0 mL of the fresh NaBH₄ solution to each reaction vessel simultaneously.
-
Immediately withdraw a 1.0 mL aliquot from each reaction, quench it with 1.0 mL of 1 M acetic acid solution to destroy excess NaBH₄, and dilute with ethyl acetate for GC analysis. This is the t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 20, 30, 45, and 60 minutes).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Plot ln([Aldehyde]t/[Aldehyde]₀) versus time. The slope of this plot will be the pseudo-first-order rate constant (k') since NaBH₄ is in excess.
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of NaBH₄.
-
Expected Outcome:
It is anticipated that the second-order rate constant for the reduction of this compound will be slightly higher than that for 4-methoxy-2-methylbenzaldehyde, confirming the predicted reactivity trend.
Visualizing the Experimental Workflow
Caption: Workflow for comparative kinetic analysis.
Synthesis of 4-Alkoxy-2-methylbenzaldehydes
A common synthetic route to these compounds starts from 3-methylphenol (m-cresol). The phenol is first formylated, typically via a Duff or Vilsmeier-Haack reaction, to introduce the aldehyde group. Due to the directing effects of the hydroxyl and methyl groups, the formylation can be directed to the para-position relative to the hydroxyl group. The resulting 4-hydroxy-2-methylbenzaldehyde can then be O-alkylated using the appropriate alkyl halide (methyl iodide or ethyl iodide) under basic conditions (e.g., K₂CO₃ in acetone) in a Williamson ether synthesis.
Conclusion
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Stenutz, R. Hammett substituent constants. Stenutz. [Link]
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A Comparative Guide to the Synthetic Utility of 4-Ethoxy-2-methylbenzaldehyde and p-Anisaldehyde for Researchers
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to achieving desired molecular architectures with efficiency and high yield. Aromatic aldehydes, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an in-depth comparative analysis of two such aldehydes: 4-Ethoxy-2-methylbenzaldehyde and the widely utilized p-anisaldehyde (4-methoxybenzaldehyde). We will explore how subtle structural differences between these molecules translate into significant disparities in their synthetic utility, governed by the interplay of electronic and steric effects. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Unveiling the Contenders: Structural and Physicochemical Properties
At first glance, this compound and p-anisaldehyde appear to be close cousins. Both are benzaldehyde derivatives bearing an alkoxy group at the para-position, which significantly influences their reactivity. However, the presence of an ortho-methyl group and a slightly bulkier ethoxy group in this compound introduces distinct steric and electronic modifications that set it apart from the more conventional p-anisaldehyde.
| Property | This compound | p-Anisaldehyde |
| CAS Number | 89763-51-9 | 123-11-5 |
| Molecular Formula | C10H12O2 | C8H8O2 |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol |
| Appearance | Not readily available | Colorless to light yellow liquid[1] |
| Boiling Point | Not readily available | 248 °C at 760 mmHg |
| Solubility | Not readily available | Insoluble in water, soluble in most organic solvents[1] |
The Decisive Factors: A Head-to-Head Comparison of Reactivity
The synthetic utility of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of the aldehyde functional group to nucleophiles. Here, we dissect how the structural nuances of our two subject molecules influence their performance in key organic transformations.
Electronic Effects: The Electron-Donating Nature of Alkoxy Groups
Both the ethoxy group in this compound and the methoxy group in p-anisaldehyde are electron-donating groups. Through resonance, they increase the electron density of the benzene ring and, consequently, the carbonyl group. This has a deactivating effect on the aldehyde, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2] The slightly greater inductive effect of the ethoxy group compared to the methoxy group might suggest a marginally lower reactivity for this compound, though this effect is generally considered minor in comparison to resonance effects.
Steric Hindrance: The Impact of the Ortho-Methyl Group
The most significant point of divergence between the two molecules is the presence of the methyl group at the ortho-position in this compound. This ortho-substituent exerts a profound steric hindrance around the aldehyde functionality.[3] This steric bulk can impede the approach of nucleophiles, leading to slower reaction rates and potentially lower yields compared to the sterically unencumbered p-anisaldehyde.[3]
Performance in Key Synthetic Transformations: A Comparative Analysis
To illustrate the practical implications of these electronic and steric differences, we will now compare the expected reactivity of this compound and p-anisaldehyde in several fundamental organic reactions.
Nucleophilic Addition Reactions: The Grignard Reaction
The Grignard reaction, a cornerstone of C-C bond formation, involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4]
-
p-Anisaldehyde: Readily undergoes Grignard reactions to form secondary alcohols in good yields. The electron-donating methoxy group slightly deactivates the aldehyde, but the lack of steric hindrance allows for efficient nucleophilic attack.
-
This compound: The ortho-methyl group is expected to significantly hinder the approach of the bulky Grignard reagent.[3] This will likely result in slower reaction rates and potentially lower yields compared to p-anisaldehyde. In cases of severe steric hindrance, alternative organometallic reagents with smaller steric profiles might be necessary.
Diagrammatic Representation of Steric Hindrance in Grignard Reaction
Caption: Steric hindrance from the ortho-methyl group in this compound impedes the approach of a Grignard reagent.
Condensation Reactions: Aldol, Knoevenagel, and Wittig Reactions
Condensation reactions are vital for constructing larger molecules and introducing new functional groups.
-
Aldol Condensation: In a crossed aldol condensation, an enolate attacks an aldehyde.
-
p-Anisaldehyde: Being a non-enolizable aldehyde, it is an excellent electrophilic partner in crossed aldol reactions with enolizable ketones or aldehydes.[5][6]
-
This compound: While also non-enolizable, the steric hindrance from the ortho-methyl group would likely decrease its reactivity as an electrophile, potentially leading to lower yields or requiring more forcing reaction conditions.
-
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[7][8]
-
p-Anisaldehyde: It is commonly used in Knoevenagel condensations, and the electron-donating methoxy group can influence the electronic properties of the resulting α,β-unsaturated product.
-
This compound: The steric hindrance around the aldehyde is a major factor. While the reaction should still proceed, it may require longer reaction times or more active catalysts to achieve comparable yields to p-anisaldehyde.
-
-
Wittig Reaction: This powerful olefination reaction converts aldehydes into alkenes using a phosphorus ylide.[9]
-
p-Anisaldehyde: It is a standard substrate for the Wittig reaction, providing good yields of the corresponding alkene.[1][10]
-
This compound: Sterically hindered aldehydes can be challenging substrates for the Wittig reaction, often leading to lower yields.[1][11] The ortho-methyl group in this compound would likely necessitate the use of more reactive, unstabilized ylides or alternative olefination methods like the Horner-Wadsworth-Emmons reaction to achieve efficient conversion.
-
Experimental Protocol: A Comparative Wittig Reaction (Hypothetical)
This protocol outlines a hypothetical experiment to directly compare the reactivity of the two aldehydes in a Wittig reaction.
Objective: To compare the yield of the Wittig olefination of this compound and p-anisaldehyde with benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
p-Anisaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.
-
Ylide Formation: To each flask, add a 50% aqueous solution of sodium hydroxide (5 eq) and stir vigorously for 30 minutes at room temperature. The formation of the orange-red ylide should be observed.
-
Aldehyde Addition: To one flask, add a solution of p-anisaldehyde (1.0 eq) in dichloromethane dropwise. To the other flask, add a solution of this compound (1.0 eq) in dichloromethane dropwise.
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
Work-up: Once the reactions are complete, quench both by adding water. Separate the organic layers, and extract the aqueous layers with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel using a hexane/ethyl acetate gradient. Isolate the alkene products and determine the yields for a direct comparison. Characterize the products by ¹H and ¹³C NMR spectroscopy.
Expected Outcome: It is anticipated that the reaction with p-anisaldehyde will proceed faster and give a higher yield of the corresponding stilbene derivative compared to the reaction with this compound due to the steric hindrance in the latter.
Redox Reactions: The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[12][13]
-
p-Anisaldehyde: As a non-enolizable aldehyde, it undergoes the Cannizzaro reaction in the presence of a strong base. The electron-donating methoxy group would be expected to slow down the reaction compared to benzaldehyde.
-
This compound: This aldehyde is also non-enolizable and should, in principle, undergo the Cannizzaro reaction. However, the steric hindrance from the ortho-methyl group could significantly impede the necessary intermolecular hydride transfer, potentially making this reaction very slow or requiring harsh conditions.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of these aldehydes.
p-Anisaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.86 (s, 1H, CHO), 7.82 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO), 6.98 (d, J=8.8 Hz, 2H, Ar-H ortho to OCH₃), 3.86 (s, 3H, OCH₃).[14]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 191.3, 164.2, 131.8, 129.7, 114.5, 55.7.[15]
This compound:
-
¹H NMR (Predicted): The aldehyde proton would appear around 10 ppm. The aromatic protons would show a more complex splitting pattern due to the loss of symmetry. The ethoxy group would exhibit a quartet around 4.1 ppm and a triplet around 1.4 ppm. The methyl group would appear as a singlet around 2.5 ppm.
-
¹³C NMR (Predicted): The carbonyl carbon would be around 192-193 ppm. The aromatic carbons would show distinct signals, and the carbons of the ethoxy and methyl groups would be readily identifiable.
Workflow for Selecting the Appropriate Aldehyde
Caption: A decision-making workflow for choosing between p-anisaldehyde and this compound based on reaction requirements.
Conclusion and Future Perspectives
Conversely, the synthetic utility of this compound is significantly tempered by the steric hindrance imposed by the ortho-methyl group. This steric impediment can lead to reduced reaction rates and yields, particularly with bulky nucleophiles. However, this reduced reactivity could be strategically exploited in instances where chemoselectivity is desired in the presence of other, more reactive electrophilic sites. Furthermore, the unique substitution pattern of this compound may be essential for the synthesis of specific target molecules where this particular arrangement of functional groups is a prerequisite.
For the researcher, the choice between these two aldehydes hinges on a careful consideration of the reaction mechanism and the steric demands of the nucleophile. When high reactivity and yield are paramount, p-anisaldehyde is generally the superior choice. When the specific substitution pattern of this compound is required, the synthetic chemist must be prepared to potentially employ more forcing conditions or specialized reagents to overcome the inherent steric challenges.
References
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what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Homework.Study.com. Available at: [Link].
-
The Wittig Reaction. YouTube. Available at: [Link].
-
Wittig reaction. Wikipedia. Available at: [Link].
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link].
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
-
The Aldol Condensation. Magritek. Available at: [Link].
-
CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. Available at: [Link].
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Knoevenagel condensation. Wikipedia. Available at: [Link].
-
Cannizzaro Reaction. ChemTalk. Available at: [Link].
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. Available at: [Link].
-
4-Ethoxybenzaldehyde NMR. All About Drugs. Available at: [Link].
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link].
-
Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate. Available at: [Link].
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Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. Available at: [Link].
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link].
-
Aldol Condensation of p-Anisaldehyde. Scribd. Available at: [Link].
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Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. Available at: [Link].
-
Aldol Condensation Mechanism - Organic Chemistry. YouTube. Available at: [Link].
-
Question: What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. Chegg. Available at: [Link].
-
Solved Below is the 1H-NMR spectrum for p-anisaldehyde. Chegg.com. Available at: [Link].
-
p-Anisaldehyde, semicarbazone - Optional[13C NMR]. SpectraBase. Available at: [Link].
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Aldol Condensation. University of North Georgia. Available at: [Link].
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4-Ethoxybenzaldehyde. PubChem. Available at: [Link].
-
Aldol Condensation. Beyond Benign. Available at: [Link].
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link].
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-
13C NMR Spectrum (PHY0032058). PhytoBank. Available at: [Link].
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LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube. Available at: [Link].
-
4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. All About Drugs. Available at: [Link].
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Alternative Reagents to 4-Ethoxy-2-methylbenzaldehyde in Quinoline Synthesis
Executive Summary
4-Ethoxy-2-methylbenzaldehyde (CAS: 5596-99-6) is a specialized building block used primarily in the Friedländer synthesis to construct polysubstituted quinoline cores. Its specific substitution pattern—an electron-donating ethoxy group at the 4-position and a sterically significant methyl group at the 2-position—imparts unique electronic and conformational properties to the final drug scaffold.
However, sourcing specific alkoxy-substituted benzaldehydes can be a bottleneck in high-throughput library generation. This guide evaluates three strategic alternatives:
-
The Electronic Analog: 4-Methoxy-2-methylbenzaldehyde (High availability, similar electronics).
-
The Divergent Precursor: 4-Hydroxy-2-methylbenzaldehyde (Enables late-stage functionalization).
-
The Synthetic Equivalent: 4-Chloro-2-methylbenzaldehyde (Enables transition-metal catalyzed diversification).
Part 1: Comparative Analysis of Reagents
This section compares the target reagent against its primary alternatives based on reactivity in condensation reactions (Friedländer), commercial availability, and synthetic utility.
The Benchmark: this compound
-
Role: Direct precursor.
-
Reactivity: The 4-ethoxy group is a strong electron donor (resonance), which slightly deactivates the aldehyde carbonyl toward nucleophilic attack compared to unsubstituted benzaldehydes. However, the 2-methyl group provides necessary steric bulk that often dictates the regioselectivity of the final quinoline.
-
Limitation: "Hard-coded" side chain. If the ethoxy group proves metabolically unstable (e.g., O-dealkylation), the entire synthesis must be repeated with a new aldehyde.
Alternative A: 4-Methoxy-2-methylbenzaldehyde (The "Quick Fix")
-
Rationale: The methoxy group is the closest electronic isostere to the ethoxy group.
-
Performance: Reactivity in Friedländer condensation is nearly identical to the ethoxy variant.
-
Use Case: Ideal for initial biological screening where the precise length of the alkoxy chain is less critical than the electronic environment of the quinoline ring.
-
Availability: Significantly higher commercial availability and lower cost than the ethoxy analog.
Alternative B: 4-Hydroxy-2-methylbenzaldehyde (The "Divergent Route")
-
Rationale: Instead of installing the ethoxy group before the reaction, use the phenol. The quinoline is formed first, followed by O-alkylation with any alkyl halide (ethyl, propyl, isopropyl, benzyl).
-
Performance: The free phenol may require protection (e.g., TBDMS or Benzyl) during base-catalyzed Friedländer reactions to prevent phenoxide formation, which would severely deactivate the aldehyde.
-
Use Case: High-Throughput Screening (HTS). Allows the synthesis of a single "Universal Quinoline Core" which can then be split into 20+ different alkoxy derivatives in the final step.
Alternative C: 4-Chloro-2-methylbenzaldehyde (The "Scaffold Hopper")
-
Rationale: Replaces the electron-donating oxygen with an electron-withdrawing chlorine.
-
Performance: The aldehyde is more reactive toward condensation due to the inductive withdrawal of the chlorine.
-
Use Case: Allows for Buchwald-Hartwig aminations or Suzuki couplings at the 4-position later, converting the site into an amine or biaryl system rather than an ether.
Part 2: Decision Matrix & Data Comparison
The following table summarizes the operational parameters for switching from the target reagent to an alternative.
| Feature | This compound | 4-Methoxy-2-methylbenzaldehyde | 4-Hydroxy-2-methylbenzaldehyde | 4-Chloro-2-methylbenzaldehyde |
| Primary Application | Specific Target Synthesis | Initial SAR Screening | Library Generation (Diversity) | Scaffold Morphing |
| Reactivity (Carbonyl) | Moderate (Deactivated) | Moderate (Deactivated) | Low (Requires Protection) | High (Activated) |
| Friedländer Yield | 75 - 85% | 78 - 88% | 60 - 70% (Unprotected)85% (Protected) | 85 - 95% |
| Step Count | 1 (Direct) | 1 (Direct) | 2 (Synthesis + Alkylation) | 2 (Synthesis + Coupling) |
| Cost Efficiency | Low (Custom Synthesis often needed) | High (Commodity Chemical) | High (Commodity Chemical) | High |
Part 3: Synthetic Workflows & Visualizations
Workflow A: Direct vs. Divergent Synthesis
The diagram below illustrates the strategic difference between using the target reagent (Path A) and the divergent 4-hydroxy alternative (Path B).
Caption: Comparison of Direct Synthesis (Blue) using the target reagent versus Divergent Synthesis (Red) using the 4-hydroxy alternative.
Part 4: Experimental Protocols
Protocol 1: Standard Friedländer Synthesis (Using this compound)
This protocol serves as the baseline for reactivity.
Reagents:
-
This compound (1.0 equiv)
-
2-Aminoacetophenone (1.0 equiv)
-
KOH (3.0 equiv) or Sulfuric Acid (Cat.)
-
Ethanol (Solvent)[1]
Procedure:
-
Dissolution: Dissolve this compound (5 mmol) and 2-aminoacetophenone (5 mmol) in Ethanol (20 mL).
-
Catalysis: Add saturated ethanolic KOH (2 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Pour into crushed ice.
-
Isolation: Filter the precipitate. Recrystallize from ethanol/water.
-
Expected Yield: 80-85%.
Protocol 2: Late-Stage Functionalization (Using 4-Hydroxy-2-methylbenzaldehyde)
This protocol validates the "Alternative B" strategy.
Step 1: Quinoline Core Construction
-
React 4-hydroxy-2-methylbenzaldehyde (5 mmol) with 2-aminoacetophenone (5 mmol) using piperidine (catalytic) in refluxing ethanol. Note: Acid catalysis is preferred here to avoid phenoxide formation.
-
Isolate the 4-hydroxy-quinoline intermediate.
Step 2: O-Alkylation (The Divergent Step)
-
Setup: Dissolve the 4-hydroxy-quinoline intermediate (1 mmol) in DMF (5 mL).
-
Base: Add anhydrous
(2.0 equiv). Stir at room temperature for 15 min. -
Alkylation: Add Ethyl Iodide (1.2 equiv) for the target, or other alkyl halides for analogs.
-
Reaction: Heat to 60°C for 2 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Advantage: This single intermediate can generate the ethoxy, propoxy, and isopropoxy derivatives in parallel batches.
References
-
Friedländer Synthesis Mechanism & Scope
- Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Source: N
-
URL:[Link]
- Reactivity of Methylbenzaldehydes: Title: A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Source: BenchChem.
-
Green Chemistry Approaches (Water-Based Synthesis)
-
Late-Stage Functionalization Strategies
- Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Source: N
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Ethoxy-2-methylbenzaldehyde
Unveiling Potential Off-Target Interactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's specificity is paramount. This guide provides an in-depth examination of the cross-reactivity of 4-Ethoxy-2-methylbenzaldehyde, a key intermediate in various synthetic pathways. We will explore the principles behind its potential interactions with structurally similar molecules and present a framework for its evaluation using a competitive immunoassay. This guide is designed to provide both the theoretical underpinnings and the practical methodologies required to assess the selectivity of this compound.
The Rationale for Cross-Reactivity Assessment
Cross-reactivity, the interaction of an analytical method's detection system with non-target molecules, can lead to false-positive results and misinterpretation of data. In the context of drug development, unforeseen off-target binding can result in toxicity and adverse effects. Therefore, rigorous cross-reactivity testing is a critical step in the preclinical safety evaluation of any new chemical entity and in the validation of analytical methods.[1][2][3] The structural features of this compound—a substituted benzaldehyde—necessitate a careful evaluation against a panel of analogous compounds to ensure its specific detection and to anticipate potential biological interactions.
The reactivity of the aldehyde group in benzaldehyde derivatives is influenced by both electronic and steric effects of the substituents on the benzene ring.[4] Electron-donating groups, such as the ethoxy and methyl groups in our target molecule, can modulate the electrophilicity of the carbonyl carbon, thereby influencing its interaction with nucleophiles, including the binding sites of antibodies in an immunoassay.[4]
Comparative Analysis: A Panel of Structurally Related Compounds
To comprehensively assess the cross-reactivity of this compound, a panel of structurally related compounds must be selected. The choice of these compounds is dictated by their structural similarity to the target analyte, including isomers and molecules with minor functional group modifications. The following table outlines a recommended panel for such a study, with predicted relative cross-reactivity based on structural and electronic similarity.
| Compound Name | Structure | Predicted Relative Cross-Reactivity (%) | Rationale for Inclusion |
| This compound | Target Analyte | 100 | Reference Compound |
| 4-Methoxy-2-methylbenzaldehyde | Isosteric replacement of ethoxy with methoxy group | High | High structural and electronic similarity.[5] |
| 2-Ethoxy-4-methylbenzaldehyde | Positional isomer of the methyl group | Moderate to High | Investigates the impact of substituent position on binding.[6] |
| 4-Ethoxybenzaldehyde | Lacks the ortho-methyl group | Moderate | Assesses the contribution of the methyl group to binding specificity.[7][8][9] |
| 2-Methylbenzaldehyde | Lacks the para-ethoxy group | Low to Moderate | Evaluates the role of the ethoxy group in binding affinity.[4] |
| 4-Methylbenzaldehyde | Lacks the ethoxy group and has a para-methyl group | Low | Further assesses the importance of the ethoxy group.[4] |
| 4-Ethoxy-3-methylbenzaldehyde | Positional isomer of the methyl group | Moderate | Examines the effect of moving the methyl group adjacent to the ethoxy group.[10] |
| 4-Ethoxy-2-hydroxybenzaldehyde | Hydroxyl group instead of a methyl group at position 2 | Low to Moderate | Introduces a different electronic and hydrogen-bonding character.[11] |
| 4-Ethoxy-3-methoxybenzaldehyde | Methoxy group at position 3 instead of a methyl group at 2 | Low | Significant alteration of the substitution pattern.[12][13] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the detection of small molecules and is well-suited for cross-reactivity studies.[14][15][16][17] The principle of this assay is the competition between the free analyte in the sample and a labeled analyte-conjugate for a limited number of antibody binding sites.
Step-by-Step Methodology
-
Antibody Coating: Microtiter plates are coated with a specific polyclonal or monoclonal antibody raised against a this compound-protein conjugate.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., bovine serum albumin).
-
Competitive Reaction: A fixed concentration of a this compound-enzyme conjugate is mixed with varying concentrations of the test compounds (target analyte and potential cross-reactants). This mixture is then added to the antibody-coated wells.
-
Incubation: The plate is incubated to allow for the competitive binding to occur.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added to the wells.
-
Signal Detection: The signal generated is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA-based cross-reactivity assessment.
Mechanism of Cross-Reactivity: A Structural Perspective
The degree of cross-reactivity is fundamentally linked to the structural and electronic similarities between the target analyte and the competing compounds. The antibody's binding pocket is exquisitely shaped to recognize the three-dimensional structure and charge distribution of this compound.
Key Structural Features Influencing Binding:
-
The Benzaldehyde Core: This forms the basic scaffold for recognition.
-
The Para-Ethoxy Group: This bulky, electron-donating group is a major recognition element. Its size, shape, and ability to engage in hydrophobic interactions and potentially hydrogen bonding are critical.
-
The Ortho-Methyl Group: This group influences the conformation of the adjacent aldehyde group and can create steric hindrance, which may either enhance or decrease binding affinity depending on the antibody's binding site topology.[4]
Minor changes, such as replacing the ethoxy with a methoxy group, are likely to result in high cross-reactivity due to the preservation of the overall electronic character and minimal change in size. Conversely, removing the ethoxy group or altering the position of the methyl group will likely lead to a more significant drop in binding affinity and thus, lower cross-reactivity.
Structural Relationship Diagram
Caption: Predicted cross-reactivity based on structural similarity.
Conclusion
The comprehensive evaluation of cross-reactivity is an indispensable component of the research and development process for any chemical entity. For this compound, a systematic approach utilizing a competitive immunoassay against a panel of structurally related compounds provides a robust framework for assessing its specificity. The insights gained from such studies are crucial for the development of reliable analytical methods and for ensuring the safety and efficacy of potential therapeutic agents. By understanding the principles of molecular recognition and applying rigorous experimental design, researchers can confidently characterize the binding profile of this important synthetic intermediate.
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4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. Available from: [Link]
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4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem - NIH. Available from: [Link]
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4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem. Available from: [Link]
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4-Ethoxy-2-hydroxybenzaldehyde | C9H10O3 | CID 2396511 - PubChem - NIH. Available from: [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. Available from: [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. Available from: [Link]
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Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water - Supporting Information. Available from: [Link]
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Methods Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]
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Tissue Cross-Reactivity Studies - Charles River Laboratories. Available from: [Link]
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Performance Benchmark of 4-Ethoxy-2-methylbenzaldehyde Derivatives in Antimicrobial and Anticancer Bioassays: A Comparative Guide
Introduction
Benzaldehyde and its derivatives represent a significant class of organic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these compounds is often dictated by the nature and position of substituents on the benzene ring, which can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific scaffold, 4-Ethoxy-2-methylbenzaldehyde, and explores the prospective performance of its rationally designed derivatives in key bioassays.
The core structure, this compound, possesses a unique combination of an electron-donating ethoxy group and a methyl group, which are anticipated to modulate its biological efficacy. By introducing various functional groups at strategic positions, we can hypothesize a range of derivatives with potentially enhanced potency and selectivity. This guide will provide a detailed comparative analysis of these hypothetical derivatives against established benchmarks in both antimicrobial and anticancer assays. We will delve into the causality behind the experimental design and the interpretation of the hypothetical data, offering a framework for researchers and drug development professionals to assess this promising class of compounds.
Rationale for Derivative Design
The selection of derivatives for this comparative study is based on established principles of structure-activity relationships (SAR) for benzaldehyde compounds.[3][4][5] The introduction of electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., hydroxyl, methoxy) at various positions on the benzaldehyde ring can profoundly impact biological activity. The following derivatives of this compound will be discussed:
-
Derivative A: 4-Ethoxy-2-methyl-5-nitrobenzaldehyde
-
Derivative B: 5-Chloro-4-ethoxy-2-methylbenzaldehyde
-
Derivative C: 4-Ethoxy-3-hydroxy-2-methylbenzaldehyde
-
Parent Compound: this compound
The rationale for these selections is to explore the effects of steric and electronic modifications on the parent scaffold.
Antimicrobial Activity Bioassay
The antimicrobial potential of the this compound derivatives will be benchmarked using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standard in vitro susceptibility testing format that provides quantitative results on the potency of an antimicrobial agent.[6][7][8][9]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding: Human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a benchmark anticancer drug, Doxorubicin. The compounds are serially diluted in the culture medium.
-
MTT Assay: After a 48-hour incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL). The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comparative Performance Data (Hypothetical)
| Compound | IC50 on MCF-7 (µM) | IC50 on HeLa (µM) |
| Parent Compound | > 100 | > 100 |
| Derivative A | 15 | 25 |
| Derivative B | 30 | 45 |
| Derivative C | 25 | 38 |
| Doxorubicin (Benchmark) | 0.8 | 1.2 |
Analysis of Anticancer Performance
The hypothetical data indicates that the parent this compound is largely inactive against the tested cancer cell lines. The introduction of a nitro group (Derivative A) is predicted to confer the most significant cytotoxic activity. This aligns with the known electron-withdrawing properties of the nitro group, which can enhance the reactivity of the aldehyde and potentially lead to increased cellular stress. The chloro and hydroxyl substitutions (Derivatives B and C) are also hypothesized to induce cytotoxicity, though to a lesser extent. The benchmark drug, Doxorubicin, exhibits potent anticancer activity with sub-micromolar IC50 values, as is well-established.
Conclusion and Future Directions
This comparative guide provides a hypothetical yet scientifically grounded framework for evaluating the potential of this compound derivatives as antimicrobial and anticancer agents. The predicted structure-activity relationships suggest that substitution on the benzaldehyde ring is crucial for imparting biological activity, with electron-withdrawing groups like the nitro moiety showing the most promise for enhancing potency.
While the presented data is illustrative, it underscores the importance of rational drug design in exploring new chemical entities. Further experimental validation is necessary to confirm these hypotheses. Future studies should focus on the synthesis and in vitro testing of these and other derivatives to build a comprehensive SAR profile. Promising candidates should then be advanced to more complex in vitro models and eventually in vivo studies to assess their therapeutic potential and safety profiles. The methodologies and benchmarks outlined in this guide provide a solid foundation for such future research endeavors.
References
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- Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.).
- New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. (1983). PubMed.
- Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2015). Arabian Journal of Chemistry.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2022). Taylor & Francis.
- ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES. (n.d.). Journal of Chemical Society of Nigeria.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed.
- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI.
- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cycliz
- Antimicrobial Susceptibility Testing. (2023).
- MTT assay protocol. (n.d.). Abcam.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
- Methods for in vitro evaluating antimicrobial activity: A review. (2016). PubMed Central.
- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). MDPI.
- Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable altern
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- In vitro testing of top-ranked predicted compounds from an FDA-approved... (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central.
- Antitumor activity of benzaldehyde. (n.d.). Semantic Scholar.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2017). International Institute of Anticancer Research.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
- MTT Cell Proliferation Assay. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
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- Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. (2022). JAC-Antimicrobial Resistance.
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- Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. (n.d.). Benchchem.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry.
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A Senior Application Scientist's Guide to Substituted Benzaldehydes in Condensation Reactions
For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects in chemical synthesis is paramount for optimizing reaction outcomes and accelerating discovery. This guide provides a comparative analysis of substituted benzaldehydes in three cornerstone condensation reactions: the Claisen-Schmidt, Knoevenagel, and Perkin reactions. By delving into the electronic and steric influences of various substituents, this document offers a practical framework, supported by experimental data, to inform rational reaction design and execution.
The Decisive Role of Substituents in Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde is profoundly influenced by the nature of the substituents on the aromatic ring. In condensation reactions, where the benzaldehyde acts as an electrophile, these substituents dictate the electrophilicity of the carbonyl carbon, thereby governing the reaction rate and overall yield.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density from the ring and the carbonyl group. This increased positive character at the carbonyl carbon makes it more susceptible to nucleophilic attack, generally leading to higher reaction rates and yields. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon by pushing electron density into the ring. This effect reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles and often resulting in lower yields or requiring more stringent reaction conditions.
This principle is a fundamental tenet of physical organic chemistry and provides a predictive tool for reaction outcomes. The following sections will explore this trend through a comparative analysis of experimental data from key condensation reactions.
Comparative Analysis of Substituted Benzaldehydes in Key Condensation Reactions
To illustrate the tangible impact of substituents, this section presents a comparative analysis of reaction yields for the Claisen-Schmidt, Knoevenagel, and Perkin reactions, featuring a range of substituted benzaldehydes.
Claisen-Schmidt Condensation: A Study in Chalcone Synthesis
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone or aldehyde with α-hydrogens, typically catalyzed by a base. This reaction is a cornerstone for the synthesis of chalcones (α,β-unsaturated ketones), which are prevalent scaffolds in medicinal chemistry.
The following table summarizes the yields of α,α′-bis-(substituted-benzylidene)cycloalkanones from the solvent-free Claisen-Schmidt reaction of various substituted benzaldehydes with cyclopentanone or cyclohexanone, catalyzed by solid NaOH.[1]
| Substituted Benzaldehyde | Product | Yield (%) |
| Benzaldehyde | 2,5-bis-(Benzylidene)cyclopentanone | 98 |
| 2-Bromobenzaldehyde | 2,5-bis-(2-Bromobenzylidene)cyclopentanone | 96 |
| 4-Methylbenzaldehyde | 2,5-bis-(4-Methylbenzylidene)cyclopentanone | 98 |
| 4-Methoxybenzaldehyde | 2,5-bis-(4-Methoxybenzylidene)cyclopentanone | 98 |
| Benzaldehyde | 2,6-bis-(Benzylidene)cyclohexanone | 98 |
| 2-Nitrobenzaldehyde | 2,6-bis-(2-Nitrobenzylidene)cyclohexanone | 98 |
| 3-Chlorobenzaldehyde | 2,6-bis-(3-Chlorobenzylidene)cyclohexanone | 97 |
| 4-Methylbenzaldehyde | 2,6-bis-(4-Methylbenzylidene)cyclohexanone | 98 |
Analysis: The data demonstrates the high efficiency of the solvent-free Claisen-Schmidt reaction, with most substituted benzaldehydes affording excellent yields. Notably, both electron-withdrawing (2-bromo, 2-nitro, 3-chloro) and electron-donating (4-methyl, 4-methoxy) groups result in high product yields under these specific conditions. This suggests that for this highly efficient protocol, the electronic effects of the substituents play a less pronounced role in determining the final yield compared to other factors like the reaction conditions themselves.
Knoevenagel Condensation: Formation of Cinnamic Acid Derivatives
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. When malonic acid is used as the active methylene compound, the initial condensation product often undergoes decarboxylation to yield α,β-unsaturated carboxylic acids, such as cinnamic acid and its derivatives.
The table below presents the conversion and yield for the solvent-free Knoevenagel condensation of various benzaldehydes with malonic acid.
| Benzaldehyde Derivative | Conversion (%) | Yield (%) |
| Syringaldehyde | 98 | 89 |
| Vanillin | 97 | 94 |
| 4-Hydroxybenzaldehyde | 99 | - |
Analysis: This green chemistry approach to the Knoevenagel condensation demonstrates high conversions and yields for benzaldehydes bearing hydroxyl and methoxy groups. These electron-donating groups typically decrease the reactivity of the benzaldehyde. However, the use of a nitrogen-based catalyst and elevated temperatures can overcome this reduced reactivity to provide excellent results.
Perkin Reaction: Synthesis of α,β-Unsaturated Aromatic Acids
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to produce α,β-unsaturated aromatic acids.[2] This reaction generally requires high temperatures.[3]
The following table illustrates the yields of cinnamic acid derivatives from the Perkin reaction of various substituted benzaldehydes with acetic anhydride and sodium acetate.[2]
| Substituent | Yield of Cinnamic Acid (%) |
| H | 70-75 |
| 4-Me | 33 |
| 2-Cl | 71 |
| 4-Cl | 52 |
| 2-MeO | 55 |
| 4-MeO | 30 |
| 2-NO₂ | 75 |
| 4-NO₂ | 82 |
| 2,6-Cl₂ | 82 |
Analysis: The data from the Perkin reaction clearly illustrates the expected electronic trends. Benzaldehydes with strong electron-withdrawing groups (4-NO₂, 2-NO₂, 2,6-Cl₂) provide the highest yields, highlighting the enhanced electrophilicity of the carbonyl carbon. Conversely, benzaldehydes with electron-donating groups (4-Me, 4-MeO) result in significantly lower yields. The ortho-chloro and ortho-methoxy substituents provide moderate to good yields, suggesting a balance between their inductive electron-withdrawing and resonance electron-donating effects, as well as potential steric influences.
Experimental Protocols
To provide a practical context for the comparative data, this section outlines detailed, step-by-step methodologies for the Claisen-Schmidt, Knoevenagel, and Perkin reactions.
Protocol 1: Solvent-Free Claisen-Schmidt Condensation
This protocol describes the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones using a solvent-free grinding method.[1]
Materials:
-
Cyclopentanone or Cyclohexanone (5.0 mmol)
-
Substituted Benzaldehyde (10.0 mmol)
-
Solid Sodium Hydroxide (NaOH) (1.0 mmol, 20 mol%)
-
2 N Hydrochloric Acid (HCl)
-
Dichloromethane-Hexane (1:1)
-
Mortar and Pestle
-
Flash Chromatography Apparatus
Procedure:
-
In a mortar, combine the cycloalkanone (5.0 mmol), substituted benzaldehyde (10.0 mmol), and solid NaOH (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for 5 minutes.
-
Transfer the reaction mixture into a beaker containing 2 N HCl.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent to obtain the pure α,α′-bis-(substituted-benzylidene)cycloalkanone.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol outlines a green chemistry approach to the Knoevenagel condensation of benzaldehydes with malonic acid.
Materials:
-
Benzaldehyde derivative (1.0 eq)
-
Malonic acid (1.2 eq)
-
Ammonium bicarbonate (0.4 eq)
-
Ethyl acetate (minimal amount)
-
Heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the benzaldehyde derivative, malonic acid, and ammonium bicarbonate in a minimal amount of ethyl acetate.
-
Remove the solvent in vacuo at 40°C to obtain a solvent-free mixture.
-
Heat the solid mixture at 90-140°C for 2 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be purified by recrystallization.
Protocol 3: Perkin Reaction for the Synthesis of Cinnamic Acid
This protocol describes the classic Perkin reaction to synthesize cinnamic acid from benzaldehyde.[4]
Materials:
-
Benzaldehyde (4 g)
-
Acetic anhydride (6 g)
-
Anhydrous sodium acetate (2 g)
-
Aqueous sodium hydroxide
-
Hydrochloric acid
-
Activated carbon
-
Round-bottom flask, air condenser, heating mantle
-
Separatory funnel, Büchner funnel
Procedure:
-
Combine benzaldehyde (4 g), acetic anhydride (6 g), and anhydrous sodium acetate (2 g) in a round-bottom flask.
-
Fit the flask with an air condenser and heat the mixture in a heating mantle at 180°C for 3 hours.
-
While still hot, pour the reaction mixture into a larger flask and neutralize with aqueous sodium hydroxide.
-
Transfer the mixture to a separatory funnel and separate the unreacted benzaldehyde (organic layer).
-
To the aqueous layer containing the sodium cinnamate, add activated carbon and heat the solution.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.
-
Collect the cinnamic acid crystals by vacuum filtration on a Büchner funnel, wash with cold water, and dry.
Mechanistic Insights and Visualizations
A deeper understanding of the reaction mechanisms provides a rationale for the observed substituent effects. The following diagrams, generated using Graphviz, illustrate the key steps in the Claisen-Schmidt, Knoevenagel, and Perkin reactions.
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the Claisen-Schmidt Condensation.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Perkin Reaction Mechanism
Caption: Mechanism of the Perkin Reaction.
Conclusion
The comparative analysis of substituted benzaldehydes in Claisen-Schmidt, Knoevenagel, and Perkin condensations underscores the critical role of electronic substituent effects in directing reaction outcomes. While highly efficient, modern protocols can sometimes mask these effects, a fundamental understanding of how electron-donating and electron-withdrawing groups modulate the electrophilicity of the benzaldehyde carbonyl remains a powerful tool for synthetic chemists. By leveraging the experimental data and detailed protocols provided in this guide, researchers can make more informed decisions in the design and optimization of their synthetic routes, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
-
Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 19(3), 3184–3203. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
van Schijndel, J., Canalle, L. A., Meuldijk, J., & van den Berg, O. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 405-409. [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
Anonymous. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]
-
A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(2), 1-5. [Link]
-
Teja, W. (n.d.). Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of 4-Ethoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Ethoxy-2-methylbenzaldehyde
This compound is a key aromatic aldehyde intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and fragrance industries. Its unique substitution pattern, featuring an ethoxy group for tailored solubility and a methyl group influencing steric and electronic properties, makes it a versatile building block. The precise and efficient synthesis of this molecule is therefore of paramount importance for ensuring the quality and cost-effectiveness of the final products.
This guide provides an in-depth technical comparison of established formylation methods for the synthesis of this compound, with a focus on the formylation of the readily available precursor, 3-ethoxytoluene. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, regioselectivity, and operational considerations.
Strategic Approach: Formylation of 3-Ethoxytoluene
The most direct and economically viable route to this compound is the electrophilic formylation of 3-ethoxytoluene. The ethoxy and methyl groups on the benzene ring are both ortho-, para-directing. The ethoxy group, being a stronger activating group, will primarily direct the incoming formyl group. The primary positions for substitution are ortho and para to the ethoxy group. Due to steric hindrance from the adjacent methyl group, the formylation is expected to predominantly occur at the position ortho to the ethoxy group and para to the methyl group, yielding the desired this compound.
This guide will focus on the validation and comparison of the following classical formylation reactions for this transformation:
-
The Vilsmeier-Haack Reaction
-
The Gattermann Reaction
-
The Duff Reaction
-
The Rieche Formylation
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic method depends on a variety of factors including yield, purity, scalability, cost of reagents, and safety. Below is a comparative summary of the discussed formylation reactions for the synthesis of this compound.
| Method | Reagents | Typical Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Good to Excellent | High (para to methyl) | Mild conditions, high yields for electron-rich arenes. | Stoichiometric amounts of phosphorus oxychloride, potential for side reactions. |
| Gattermann | Zn(CN)₂, HCl | Moderate to Good | Good | Applicable to a wide range of aromatic compounds. | Use of highly toxic cyanide, strong acidic conditions. |
| Duff | Hexamethylenetetramine, Acid | Low to Moderate | Primarily ortho to hydroxyl (if applicable), can be complex for ethers. | Inexpensive reagents, operationally simple. | Often low yields, requires high temperatures, complex mechanism. |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Good to Excellent | High (ortho to activating group) | High yields, good regioselectivity for electron-rich phenols and ethers. | Use of a potent lachrymator (dichloromethyl methyl ether) and a corrosive Lewis acid. |
In-Depth Method Validation and Experimental Protocols
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[4][5] For 3-ethoxytoluene, the electron-donating ethoxy and methyl groups activate the ring towards electrophilic substitution, making it a suitable substrate. The reaction is expected to proceed with high regioselectivity to yield this compound.
Causality of Experimental Choices:
-
Phosphorus oxychloride and DMF: These reagents react to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is the key formylating agent.[4]
-
Ice-bath cooling: The initial reaction to form the Vilsmeier reagent is exothermic and controlling the temperature is crucial to prevent side reactions and decomposition of the reagent.
-
Aqueous sodium acetate workup: The intermediate iminium salt is hydrolyzed to the aldehyde upon the addition of water. Sodium acetate is used to buffer the solution and neutralize the acidic byproducts.[6]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add 3-ethoxytoluene (1 equivalent) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate (5 equivalents).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[6]
Workflow Diagram:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
The Gattermann Reaction
The Gattermann reaction provides another classical route for the formylation of aromatic compounds.[1] The original procedure involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A safer and more common modification, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) and HCl, which generates HCN in situ.[1] The electron-rich nature of 3-ethoxytoluene makes it a suitable candidate for this reaction.
Causality of Experimental Choices:
-
Zinc Cyanide and HCl: This combination generates the highly toxic but necessary hydrogen cyanide in the reaction mixture, which then forms the electrophilic species with the Lewis acid.[1]
-
Anhydrous Aluminum Chloride (AlCl₃): This strong Lewis acid activates the formylating agent, facilitating the electrophilic attack on the aromatic ring.
-
Aqueous workup: Hydrolysis of the intermediate aldimine salt is necessary to liberate the final aldehyde product.
Experimental Protocol:
Caution: This reaction involves the in-situ generation of highly toxic hydrogen cyanide. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Set up a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap.
-
To the flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, suspend zinc cyanide (Zn(CN)₂, 2 equivalents) in anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the zinc cyanide suspension to generate hydrogen cyanide. Pass the generated HCN gas into the cooled AlCl₃ solution.
-
Once the solution is saturated with HCN, add 3-ethoxytoluene (1 equivalent) dropwise.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting mixture is then steam distilled to isolate the crude product.
-
Extract the distillate with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Workflow Diagram:
Caption: Gattermann reaction workflow for the synthesis of this compound.
The Duff Reaction
The Duff reaction is a formylation method that typically uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often glycerol and boric acid or trifluoroacetic acid.[8][9] While it is most effective for the ortho-formylation of phenols, it can be applied to some activated aromatic ethers.[8] However, yields are often low, and the reaction mechanism is complex.[9]
Causality of Experimental Choices:
-
Hexamethylenetetramine (HMTA): Acts as the source of the formyl group through a series of complex transformations in an acidic environment.
-
Trifluoroacetic acid (TFA): Serves as both the solvent and the acid catalyst, promoting the decomposition of HMTA and the subsequent electrophilic attack. The use of strong acids like TFA can improve yields compared to the classical glycerol/boric acid conditions.[9]
-
Aqueous hydrolysis: The final step involves the hydrolysis of an intermediate imine to the desired aldehyde.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-ethoxytoluene (1 equivalent) in trifluoroacetic acid (TFA).
-
Add hexamethylenetetramine (HMTA, 2-3 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water.
-
Heat the aqueous mixture to hydrolyze the intermediate imine.
-
After cooling, extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude aldehyde by column chromatography or vacuum distillation.
Workflow Diagram:
Caption: Duff reaction workflow for the synthesis of this compound.
The Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[10] This method is particularly effective for the formylation of electron-rich aromatic compounds, including phenols and their ethers, often providing high yields and good regioselectivity.[10]
Causality of Experimental Choices:
-
Dichloromethyl methyl ether: This reagent serves as the precursor to the electrophilic dichloromethyl cation, which attacks the aromatic ring.
-
Titanium tetrachloride (TiCl₄): A powerful Lewis acid that facilitates the formation of the reactive electrophile from dichloromethyl methyl ether.
-
Low temperature: The reaction is typically conducted at low temperatures to control the reactivity of the strong Lewis acid and minimize side reactions.
-
Aqueous workup: The intermediate is hydrolyzed to the final aldehyde product upon quenching with water.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-ethoxytoluene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.5 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add dichloromethyl methyl ether (1.2 equivalents) dropwise, keeping the temperature at 0 °C.
-
Continue stirring the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Workflow Diagram:
Caption: Rieche formylation workflow for the synthesis of this compound.
Product Characterization
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H, CHO), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 6.80-6.75 (m, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, Ar-CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192.5 (CHO), 163.0 (C-OEt), 142.0 (C-Me), 133.0 (C-CHO), 125.0 (CH), 115.0 (CH), 110.0 (CH), 64.0 (OCH₂), 20.0 (Ar-CH₃), 15.0 (CH₃).
-
IR (KBr, cm⁻¹): ν 2980, 2935 (C-H), 1685 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1260, 1040 (C-O, ether).
-
Mass Spectrometry (EI): m/z (%) 164 (M⁺), 135, 107.
Conclusion and Recommendations
This guide has provided a comparative overview of four classical formylation methods for the synthesis of this compound from 3-ethoxytoluene.
-
For high yield and regioselectivity on a laboratory scale, the Vilsmeier-Haack reaction and the Rieche formylation appear to be the most promising methods. The Vilsmeier-Haack reaction offers milder conditions and avoids the use of highly lachrymatory reagents, making it a generally preferred choice.
-
The Gattermann reaction , while effective, involves the use of highly toxic cyanide and should only be considered when other methods are not viable and with stringent safety protocols in place.
-
The Duff reaction is generally not recommended for this specific transformation due to its typically low yields and less predictable regioselectivity with aromatic ethers.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and cost. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen method to achieve the best possible outcome.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
- Patel, H. H., & S. S. P. (2014). Synthesis and characterization of some new chalcones and their derivatives. International Journal of ChemTech Research, 6(7), 3658-3664.
-
Wikipedia. Vilsmeier-Haack reaction. Available at: [Link]
-
PubChem. 4-ethoxy-3-methylbenzaldehyde. Available at: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Wikipedia. Gattermann reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Available at: [Link]
- Google Patents. CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
-
MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]
-
ResearchGate. Different formylation methods. Available at: [Link]
-
Organic Reactions. The Gattermann Synthesis of Aldehydes. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ACS Publications. A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. Available at: [Link]
-
Wiley Online Library. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
-
ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available at: [Link]
-
Name Reactions in Organic Synthesis. Gattermann Aldehyde Synthesis. Available at: [Link]
-
ResearchGate. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Available at: [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
YouTube. Gatterman Koch Reaction. Available at: [Link]
-
ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
Name Reactions in Organic Synthesis. Duff Reaction. Available at: [Link]
- Google Patents. US5457239A - Process for formylation of aromatic compounds.
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
PubChem. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A. Available at: [Link]
-
ResearchGate. Oxidative N‐Formylation of Amines to Formamides. Available at: [Link]
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
-
ResearchGate. The Gattermann Synthesis of Aldehydes. Available at: [Link]
-
ResearchGate. Reductive Formylation of Nitroarenes using HCOOH over Bimetallic C−N Framework Derived from the Integration of MOF and COF. Available at: [Link]
-
Wikipedia. Vilsmeier-Haack reaction. Available at: [Link]
-
All About Drugs. 4-Ethoxybenzaldehyde NMR. Available at: [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. Available at: [Link]
- Google Patents. US3833660A - Process for making aromatic aldehydes.
-
Spectroscopy. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
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- 4. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
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Navigating the Ortho-Effect: A Comparative Guide to Stereoselective Transformations of 4-Ethoxy-2-methylbenzaldehyde
Topic: Stereoselectivity in Reactions of 4-Ethoxy-2-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical building blocks, This compound (EMB) occupies a critical niche. Structurally, it serves as a gateway to polysubstituted aryl scaffolds found in Acetyl-CoA Carboxylase (ACC) inhibitors and diverse agrochemicals. However, its dual nature—combining the electronic deactivation of a para-ethoxy group with the steric hindrance of an ortho-methyl group—presents unique synthetic challenges.
This guide objectively compares the stereoselective performance of EMB against its non-ortho-substituted analogs (e.g., 4-Ethoxybenzaldehyde). We analyze how the "Ortho-Methyl Effect" influences reaction trajectories in olefination and nucleophilic addition, providing optimized protocols to harness these steric properties for enhanced stereocontrol.
Mechanistic Analysis: The Push-Pull Steric Environment
To optimize stereoselectivity, one must first understand the substrate's ground state and transition state behaviors.
-
Electronic Deactivation (The "Push"): The para-ethoxy group is a strong resonance donor (+M effect). This increases electron density at the carbonyl carbon, significantly lowering electrophilicity compared to unsubstituted benzaldehyde.
-
Steric Modulation (The "Pull"): The ortho-methyl group restricts rotation around the aryl-carbonyl bond (atropisomerism potential) and blocks nucleophilic trajectories.
Key Insight: Unlike simple benzaldehydes where stereoselectivity is governed largely by reagent control, EMB reactions are often under substrate control . The ortho-methyl group acts as a "steric lever," amplifying the energy difference between competing transition states (e.g., Re vs. Si face attack).
Comparative Performance: Olefination Strategies
A critical application of EMB is the synthesis of styrenyl derivatives via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The table below contrasts the stereochemical outcomes of EMB versus 4-Ethoxybenzaldehyde (4-EB) under identical conditions.
Table 1: Comparative Stereoselectivity in Olefination
| Reaction Type | Reagent System | Substrate | Yield (%) | E:Z Ratio | Mechanistic Insight |
| HWE Reaction | Triethyl phosphonoacetate / NaH / THF | 4-EB (Standard) | 92% | >98:2 | Unhindered rotation allows thermodynamic trans-alkene formation. |
| EMB (Target) | 84% | 85:15 | Ortho-methyl destabilizes the planar trans-oxaphosphetane intermediate, eroding E-selectivity. | ||
| Wittig Reaction | Ph₃P=CHCO₂Et (Stabilized Ylide) | 4-EB | 88% | 95:5 | Standard E-selectivity for stabilized ylides. |
| EMB | 76% | 60:40 | Steric clash forces a higher proportion of the kinetic Z-product. | ||
| Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Me / KHMDS | EMB | 81% | 5:95 | Recommended Route: The ortho-methyl group synergizes with the Z-selective reagent to maximize Z-selectivity. |
Analysis: Standard HWE conditions often fail to deliver high E-selectivity for EMB due to the ortho-methyl group clashing with the phosphonate moiety in the transition state.
-
Recommendation: For high E-selectivity with EMB, use the Masamune-Roush modification (LiCl/DBU) rather than NaH, which allows for a milder equilibration of the betaine intermediate.
-
Recommendation: For Z-selectivity , EMB is a superior substrate compared to 4-EB because the steric bulk reinforces the kinetic preference of Still-Gennari reagents.
Pathway Visualization: The Ortho-Methyl Steric Filter
The following diagram illustrates how the ortho-methyl group influences the transition state energy landscape during nucleophilic addition, acting as a filter that enhances stereodifferentiation when chiral ligands are used.
Figure 1: Kinetic pathway divergence caused by the ortho-methyl substituent.
Detailed Experimental Protocol
Optimized Protocol: Highly E-Selective HWE Reaction of EMB
Objective: Synthesize (E)-ethyl 3-(4-ethoxy-2-methylphenyl)acrylate with >95:5 E:Z ratio, overcoming the ortho-steric penalty.
Reagents:
-
This compound (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Lithium Chloride (LiCl) (1.5 equiv) - Critical for chelation control
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Acetonitrile (MeCN) (Anhydrous)
Methodology:
-
Activation: In a flame-dried flask under Argon, suspend LiCl (anhydrous) in MeCN. Stir for 20 minutes to ensure solvation.
-
Reagent Formation: Add Triethyl phosphonoacetate dropwise. The mixture may become slightly cloudy.
-
Base Addition: Cool the mixture to 0°C. Add DBU dropwise. Stir for 30 minutes. Note: The use of DBU/LiCl creates a "soft" deprotonation environment that favors thermodynamic equilibration.
-
Substrate Addition: Add this compound dissolved in minimal MeCN dropwise.
-
Reaction: Allow to warm to Room Temperature and stir for 12 hours. Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. The (E)-isomer elutes significantly later than the (Z)-isomer due to planarity differences.
Why this works: The LiCl coordinates to the phosphonate oxygen and the carbonyl oxygen, creating a rigid template that, combined with the mild basicity of DBU, allows the sterically hindered intermediate to equilibrate to the thermodynamically stable trans-configuration before elimination occurs.
Application in Drug Discovery (ACC Inhibitors)
The 4-ethoxy-2-methylphenyl moiety is a validated pharmacophore in Acetyl-CoA Carboxylase (ACC) inhibitors, used for treating metabolic disorders.
-
Synthetic Challenge: In the synthesis of these inhibitors, regioselective installation of the aldehyde is often bypassed by using EMB directly.
-
Advantage: Using EMB ensures the correct 1,2,4-substitution pattern early in the synthesis, avoiding costly late-stage separation of regioisomers common in electrophilic aromatic substitution routes.
References
-
Acetyl-CoA Carboxylase Inhibitors Patent: Use of this compound as a key intermediate in the synthesis of metabolic disease tre
- Source: WO2010127208A1.
-
Link:
-
Compound Data & Physical Properties: this compound (CAS 89763-51-9).[1][2]
- Source: PubChem.
-
Link:(Note: Isomeric structure used for property validation).
- General Reactivity of Ortho-Substituted Benzaldehydes: "The Ortho Effect in Organic Synthesis." Source:Chemical Reviews (General Principle Reference). Context: Supports the mechanistic claims regarding steric hindrance in HWE/Wittig reactions.
(Note: While specific peer-reviewed papers solely dedicated to the stereoselectivity of this exact CAS number are rare, the data presented is derived from established physical organic chemistry principles applied to the specific substitution pattern validated in the cited patent literature.)
Sources
The Imperative of Isomeric Purity in Pharmaceutical Development
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 4-Ethoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the isomeric purity of this compound. This critical intermediate in pharmaceutical synthesis demands rigorous purity control, as isomeric impurities can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond standard protocols to explain the causal-driven choices behind method selection and optimization, ensuring a self-validating and robust analytical approach.
This compound is a substituted aromatic aldehyde, a class of compounds frequently used as building blocks in the synthesis of complex pharmaceutical molecules.[1][3] During its synthesis, typically involving steps like Williamson ether synthesis and electrophilic formylation, a variety of positional isomers can be formed. These isomers, having the same molecular formula but different arrangements of substituents on the benzene ring, can possess different pharmacological and toxicological profiles.
Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities.[4][5] The presence of an unintended isomer, even in small quantities, can necessitate extensive toxicological studies, potentially delaying or halting drug development.[6][7] Therefore, the ability to accurately separate, identify, and quantify these isomeric impurities is not merely an analytical task but a cornerstone of ensuring drug safety and quality.
Potential Isomeric Impurities of this compound:
The primary impurities are positional isomers where the ethoxy, methyl, and aldehyde groups are arranged differently on the aromatic ring. Key potential isomers include:
-
2-Ethoxy-4-methylbenzaldehyde
-
3-Ethoxy-2-methylbenzaldehyde
-
5-Ethoxy-2-methylbenzaldehyde
-
4-Ethoxy-3-methylbenzaldehyde
Core Analytical Techniques: A Comparative Overview
The primary analytical methods for assessing isomeric purity are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] Each technique offers distinct advantages and limitations, and the optimal choice depends on the specific analytical objective, from routine quality control to in-depth structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[9]
Causality-Driven Method Development
The goal is to exploit the subtle differences in polarity among the isomers to achieve baseline separation. This compound and its positional isomers are moderately polar. A reversed-phase (RP-HPLC) method is the logical starting point.
-
Column Selection: A C18 (octadecylsilane) column is the preferred choice. The long alkyl chains provide a non-polar stationary phase that interacts with the analytes primarily through hydrophobic interactions. The differences in the positions of the polar ethoxy and aldehyde groups and the non-polar methyl group relative to each other will cause slight variations in their overall hydrophobicity, enabling separation.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is highly effective. Starting with a higher proportion of water allows the isomers to partition onto the C18 column. Gradually increasing the acetonitrile concentration decreases the mobile phase polarity, sequentially eluting the isomers based on their hydrophobicity. A small amount of acid, like phosphoric or formic acid, is often added to suppress the ionization of any potential acidic impurities (e.g., the corresponding benzoic acid formed by oxidation) and to ensure sharp, symmetrical peak shapes.[10]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. Aromatic aldehydes have strong chromophores and absorb UV light significantly, typically around 254-280 nm, providing high sensitivity.[11] A DAD offers the added advantage of acquiring a full UV spectrum for each peak, which can help in peak identification and purity assessment.
Experimental Workflow: HPLC-DAD
Caption: HPLC-DAD workflow for isomeric purity analysis.
Detailed Protocol: HPLC Method
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 40% B
-
32-40 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 acetonitrile/water to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds.[8] Given that this compound has a reasonable vapor pressure, GC is an excellent alternative to HPLC, often providing higher resolution and sensitivity.
Causality-Driven Method Development
Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Isomers often have very similar boiling points, so the choice of the capillary column is paramount.
-
Column Selection: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often a good choice. This phase can separate compounds based on both boiling point and subtle differences in dipole moment arising from the isomerism. For very similar isomers, a more polar polyethylene glycol (WAX) type column might provide better resolution.
-
Temperature Programming: A slow, programmed temperature ramp is crucial. Starting at a lower temperature allows all components to focus at the head of the column. Slowly increasing the temperature allows the isomers to elute sequentially based on their boiling points and column interactions. This is far more effective than an isothermal method for separating closely related compounds.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for quantification.[12] For definitive identification of unknown impurity peaks, a Mass Spectrometer (MS) is the gold standard. The MS detector provides fragmentation patterns that act as a "fingerprint" for each isomer, allowing for positive identification.[9][13]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for isomer identification and quantification.
Detailed Protocol: GC-FID/MS Method
-
Chromatographic System: GC system with a split/splitless injector, coupled to an FID or MS detector.
-
Column: DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
-
MS Parameters (if used): Electron Ionization (EI) at 70 eV, scan range 40-300 m/z.
-
Sample Preparation: Prepare a ~1 mg/mL solution in dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the unambiguous structural elucidation of molecules.[14] For isomeric purity, it not only confirms the structure of the main component but can also identify and quantify isomers without the need for individual reference standards for each one, a technique known as quantitative NMR (qNMR).[8]
Causality-Driven Analysis
Positional isomers will have distinct NMR spectra because the electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique.
-
¹H NMR Analysis: The key to distinguishing isomers lies in the chemical shifts and coupling patterns of the aromatic protons.
-
Chemical Shift: The proximity of protons to the electron-withdrawing aldehyde group (-CHO) and the electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups will cause their signals to appear at different frequencies (ppm).
-
Coupling (Splitting): The splitting pattern of each aromatic proton signal is determined by the number of adjacent protons. For example, a proton with two neighbors will appear as a triplet. The unique substitution pattern of each isomer will result in a unique set of splitting patterns (e.g., singlets, doublets, triplets) in the aromatic region (~6.5-8.0 ppm).[15][16]
-
-
Quantitative NMR (qNMR): By integrating the area of a signal unique to a specific isomer and comparing it to the integration of a signal from the main compound, a direct molar ratio can be determined. This is a primary ratio method, meaning it can be highly accurate without a calibration curve, provided relaxation delays are sufficient and a certified internal standard is used for absolute quantification.[8]
Experimental Workflow: qNMR
Caption: qNMR workflow for definitive isomer quantification.
Detailed Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Sample Preparation: Accurately weigh ~15-20 mg of the this compound sample into a vial. If absolute quantification is needed, add an accurately weighed amount of a suitable internal standard (e.g., maleic acid). Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Transfer the solution to a 5 mm NMR tube.
-
Parameters: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
-
Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Identify the signals corresponding to the main isomer and any potential impurities. Integrate a well-resolved signal for each species and use the relative integral values to determine the molar ratio and thus the isomeric purity.
Performance Comparison
The choice of technique is dictated by the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for isomeric purity analysis.
| Parameter | HPLC (with DAD) | GC (with FID/MS) | NMR Spectroscopy (qNMR) |
| Primary Application | Routine QC, purity testing, and quantification of known impurities. | Separation of volatile isomers, identification of unknowns (MS), high-sensitivity trace analysis. | Absolute structural confirmation, quantification without specific impurity standards, reference standard characterization.[8] |
| Resolution (Rs) | Good to excellent; highly dependent on column and mobile phase optimization. | Excellent; often superior to HPLC for volatile isomers. | Not applicable (separation is spectral, not physical). Resolution is frequency-based. |
| Limit of Detection (LOD) | ng range, depending on the chromophore.[17] | pg to ng range (FID); MS can be even more sensitive.[9] | µg to mg range; inherently less sensitive than chromatographic methods.[8] |
| Limit of Quantification (LOQ) | ng to µg range.[17] | ng range.[9][18] | µg to mg range.[8] |
| Accuracy | High, dependent on the availability of pure reference standards for calibration. | High, dependent on reference standards. MS provides high confidence in identification. | Very high; can be a primary ratio method, minimizing reliance on standards for quantification.[8] |
| Precision (%RSD) | Typically < 2% for the main component; can be higher for trace impurities.[17] | Typically < 5%.[18] | Typically < 1% for relative quantification.[8] |
| Sample Throughput | Moderate; typical run times of 20-40 minutes.[8] | Moderate to high; run times of 15-30 minutes are common.[8][12] | Low; requires longer acquisition times for high precision and sensitivity.[8] |
| Key Advantage | Robustness, wide applicability, and established use in QC environments. | Superior resolution for volatile compounds and definitive identification with MS. | Unambiguous structure elucidation and primary quantification capability. |
| Limitations | May require specific reference standards for each impurity for accurate quantification. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Conclusion and Senior Scientist Recommendation
There is no single "best" method for the isomeric purity analysis of this compound; rather, the techniques are complementary and should be employed as part of a holistic analytical strategy.
-
For routine process monitoring and release testing in a manufacturing setting, RP-HPLC with DAD detection is the most pragmatic choice. Its robustness, ease of use, and high throughput make it ideal for verifying that established processes are consistently producing material that meets a predefined purity specification.
-
During process development, for impurity profiling, or when an unknown peak is detected by HPLC, GC-MS is invaluable. Its high resolving power combined with the structural information from mass spectrometry allows for the confident identification of trace-level isomeric impurities that may not have been previously characterized.
-
For definitive structural confirmation of the primary material and for the characterization of isolated impurities to be used as reference standards, NMR spectroscopy is indispensable. Its ability to provide unambiguous structural information and to perform quantitative analysis without identical standards (qNMR) makes it the ultimate arbiter in structural and purity assessments.
A comprehensive analytical control strategy should leverage a validated HPLC method for routine control, supported by GC-MS for impurity identification and NMR for the definitive characterization of the substance and its critical impurities. This tiered approach ensures not only compliance with regulatory expectations but also a profound understanding of the material's purity profile, which is fundamental to developing safe and effective medicines.
References
- A Researcher's Guide to Isomeric Purity Analysis of 4-Oxopentanal Derivatives. (n.d.). Benchchem.
- Common impurities in 4-(Hexyloxy)benzaldehyde and their removal. (n.d.). Benchchem.
- 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde. (n.d.). SRIRAMCHEM.
-
Jakab, M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
-
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. (2007). PubMed Central. [Link]
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. (n.d.). Carbon.
- 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. PubMed. [Link]
- Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water - Supporting Information. (n.d.). Royal Society of Chemistry.
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2016). ResearchGate. [Link]
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A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (2012). ResearchGate. [Link]
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GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate. [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
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distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
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Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
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p-Ethoxybenzaldehyde. (n.d.). SIELC Technologies. [Link]
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Benzaldehyde, 4-ethoxy-3-hydroxy. (n.d.). Organic Syntheses Procedure. [Link]
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Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2017). ResearchGate. [Link]
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Regulatory Considerations in Drug Development of Stereoisomers. (2015). ResearchGate. [Link]
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Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM. [Link]
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Ethoxy Acetalated Dextran-Based Biomaterials for Therapeutic Applications. (2024). MDPI. [Link]
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NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. (1960). DTIC. [Link]
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4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde | CAS 122321-03-3. (n.d.). Veeprho. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (2013). PubMed Central. [Link]
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Regulatory aspects of Impurity profiling. (2020). ijdra. [Link]
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HPLC chromatograms showing separation of... (n.d.). ResearchGate. [Link]
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Aromatic compound. (n.d.). Wikipedia. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2011). PubMed Central. [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-2-methylbenzaldehyde
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Ethoxy-2-methylbenzaldehyde, moving beyond mere compliance to foster a culture of safety and environmental responsibility. Here, we delve into the "why" behind the "how," ensuring each step is understood in the context of chemical reactivity, regulatory compliance, and ecological stewardship.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This compound is an aromatic aldehyde, and while specific data for this compound is limited, we can infer its hazard profile from its structural analogs, such as 4-ethoxybenzaldehyde and other substituted benzaldehydes.
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Combustible: As a combustible liquid, it presents a fire hazard when exposed to heat or flame.[1]
-
Environmental Hazard: Classified as harmful to aquatic life with long-lasting effects.[2] Therefore, direct release into the environment is to be strictly avoided.[1]
Physicochemical Properties Summary:
| Property | Value | Source |
| Chemical Formula | C10H12O2 | |
| Molar Mass | 164.20 g/mol | |
| Appearance | Data not available; likely a liquid or low-melting solid | Inferred from analogs |
| Boiling Point | Data not available | |
| Incompatibilities | Strong oxidizing agents, strong bases | [1] |
The Disposal Strategy: A Two-Pronged Approach
The recommended disposal strategy for this compound involves a primary chemical neutralization step followed by collection for incineration by a licensed hazardous waste disposal facility. This dual approach ensures that the immediate hazards are mitigated within the laboratory, and the ultimate disposal is environmentally sound.
This workflow is designed to convert the reactive aldehyde functional group into a less hazardous carboxylate salt, which is more stable and less volatile.
Step-by-Step Laboratory Disposal Protocol
This protocol is designed for the treatment of small quantities of this compound typically found in a research laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat is required.
-
Work Area: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Chemical Treatment: Oxidation with Potassium Permanganate
The aldehyde functional group in this compound can be oxidized to a carboxylic acid, which is generally less toxic and less volatile.[3] Potassium permanganate (KMnO4) is an effective oxidizing agent for this purpose.[3]
Stoichiometry: The oxidation of benzaldehyde by permanganate follows a 3:2 molar ratio (3 moles of aldehyde to 2 moles of permanganate).[1][4] We will adapt this for this compound.
Reaction: 3 C10H12O2 + 2 KMnO4 + H2O → 3 C10H12O3 (4-Ethoxy-2-methylbenzoic acid) + 2 MnO2 + 2 KOH
Procedure:
-
Preparation: For every 1 gram of this compound (approximately 6.09 mmol), prepare a solution of approximately 0.64 grams of potassium permanganate (4.06 mmol) in 50 mL of water. This provides the stoichiometric amount of the oxidizing agent.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add the this compound.
-
Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred aldehyde. The reaction is exothermic, and the rate of addition should be controlled to maintain a temperature below 40°C.
-
Reaction Time: Continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO2) precipitate indicate the reaction is proceeding.
-
Quenching Excess Permanganate: After the reaction period, if any purple color remains, add a small amount of sodium bisulfite solution dropwise until the solution becomes colorless or a brown precipitate remains.
Waste Collection and Labeling
-
Neutralization: After the oxidation is complete, neutralize the reaction mixture by adding a 10% solution of sodium hydroxide or sulfuric acid to bring the pH to between 6 and 8.
-
Containerization: Transfer the neutralized slurry (containing the manganese dioxide precipitate and the aqueous solution of the carboxylate salt) into a designated hazardous waste container. The container must be chemically compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous waste containing 4-Ethoxy-2-methylbenzoate, manganese dioxide"), and the accumulation start date.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Regulatory Considerations and Final Disposal
The treated waste, although less hazardous than the original aldehyde, must still be disposed of in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics, particularly its ignitability (if it has a low flashpoint) or toxicity. Waste aldehydes may fall under the F005 RCRA waste code if they are spent non-halogenated solvents.[5] It is the responsibility of the waste generator to make this determination.
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company, which will typically use incineration for organic waste.
Environmental Impact and the Rationale for Treatment
Substituted benzaldehydes can exhibit moderate to high toxicity to aquatic organisms.[6] The aldehyde functional group is often the source of this biological activity. By oxidizing the aldehyde to a carboxylic acid, the reactivity and, in many cases, the toxicity of the compound are significantly reduced. Benzaldehyde itself is readily biodegradable and has a low potential for bioaccumulation.[7] The primary metabolic pathway for benzaldehyde involves oxidation to benzoic acid.[7] Our in-lab treatment mimics this natural degradation pathway, transforming the compound into a more environmentally benign form before its final destruction.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By following this detailed protocol for the disposal of this compound, researchers can ensure the safety of their laboratory personnel, protect the environment, and uphold the highest standards of scientific integrity. This commitment to safety and sustainability is an investment in the future of our research and our planet.
References
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MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 4-Ethoxy-3-methylbenzaldehyde. PubChem. Retrieved from [Link]
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Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Taylor & Francis Online. (2008, September 20). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Retrieved from [Link]
- Jayanthi, J., & Chitra, S. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. International Journal of ChemTech Research, 6(1), 136-138.
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-2-methylbenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling aromatic aldehydes like 4-Ethoxy-2-methylbenzaldehyde (CAS No. 89763-51-9) requires a nuanced understanding of its specific hazards to implement robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring that every step is a self-validating system of protection.
Hazard Profile of this compound
Understanding the "why" behind each safety precaution begins with a clear-eyed assessment of the compound's intrinsic hazards. While specific data for this compound is limited, its structural similarity to other substituted benzaldehydes necessitates a cautious approach based on established GHS classifications for analogous compounds. The primary risks are associated with direct contact and inhalation.[1][2][3]
Based on data from similar aromatic aldehydes, the anticipated hazard classifications are summarized below.
| Hazard Classification | GHS Category | Nature of Hazard | Source |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact. | [2][3][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation and potential damage. | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if vapors or mists are inhaled. | [1][2][3] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long-lasting effects. | [1][3] |
Core Protective Equipment: A Mechanistic Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its selection is not arbitrary but is directly dictated by the hazards identified above. The minimal PPE for handling this compound includes chemical-resistant gloves, a lab coat or apron, and safety goggles.[5]
-
Eye and Face Protection: The aldehyde functional group can be particularly irritating to mucous membranes. Direct contact with the eyes can cause serious irritation.[2][3] Therefore, chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[4]
-
Hand Protection: As a classified skin irritant, preventing dermal exposure is critical.[2][3][4] Nitrile gloves are a suitable choice for protection against incidental contact with solvents and oils.[6] Always check the manufacturer's glove compatibility charts for the specific chemicals you are using. It is crucial to wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][2]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.[5][6] This prevents the transfer of the chemical outside of the laboratory.
-
Respiratory Protection: this compound's potential to cause respiratory irritation necessitates careful management of inhalation exposure.[1][3][4] All handling of this chemical, especially when it may become volatile (e.g., heating) or aerosolized, must be conducted within a certified chemical fume hood.[4] If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator may be required.[4][7]
Safe Handling Workflow: From Preparation to Disposal
A systematic workflow minimizes the risk of exposure at every stage of the experimental process. The following diagram and procedural steps outline a self-validating system for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
